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  • Product: 1-(Propylsulfonyl)piperazine
  • CAS: 505068-18-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(Propylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 1-(Propylsulfonyl)piperazine is a molecule of significant interest within medicinal chemistry, se...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(Propylsulfonyl)piperazine is a molecule of significant interest within medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents.[1] Its physicochemical properties are paramount, governing its behavior in biological systems and influencing critical drug-like attributes such as absorption, distribution, metabolism, and excretion (ADME).[2] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 1-(propylsulfonyl)piperazine. We will delve into the theoretical underpinnings of these properties, present available data, and provide detailed, field-proven experimental protocols for their determination. The synthesis of this information is intended to empower researchers and drug development professionals to make informed decisions in the design and optimization of new chemical entities based on this privileged scaffold.[3]

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. The journey from a promising hit to a viable clinical candidate is paved with challenges, many of which are rooted in suboptimal physicochemical properties.[4][5] Attributes such as solubility, lipophilicity, and ionization state are not mere physical descriptors; they are fundamental determinants of a compound's pharmacokinetic and pharmacodynamic profile.[6] A meticulous understanding and early-stage characterization of these properties can significantly de-risk a drug development program, reducing attrition and enhancing the probability of clinical success.[5]

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[3] Its derivatization, as in 1-(propylsulfonyl)piperazine, allows for the fine-tuning of its properties to achieve desired biological activity and ADME characteristics. The propylsulfonyl group, in particular, can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This guide serves as a foundational resource for scientists working with this and related chemical entities.

Molecular Structure and Core Identifiers

A clear understanding of the molecular identity is the starting point for any physicochemical investigation.

PropertyValueSource
Chemical Name 1-(Propylsulfonyl)piperazine-
CAS Number 505068-18-8[7]
Molecular Formula C₇H₁₆N₂O₂S[7]
Molecular Weight 192.28 g/mol Calculated
HCl Salt CAS No. 859525-60-3[8]

Chemical Structure:

Caption: Chemical structure of 1-(propylsulfonyl)piperazine.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice.[9] For pure crystalline substances, the melting point is a sharp, well-defined temperature range. Impurities typically lead to a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol adheres to the principles outlined in major pharmacopeias for Class Ia melting point determination.[13]

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Capillary tubes (closed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Ensure the 1-(propylsulfonyl)piperazine sample is thoroughly dried to remove any residual solvent.

    • Place a small amount of the sample on a clean, dry surface.

    • Gently tap the open end of a capillary tube into the sample powder to introduce a small amount.

    • Invert the capillary tube and tap the closed end firmly on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[13][14]

  • Instrument Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting point.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Insert a new capillary with the sample.

    • Set the starting temperature to 5-10 °C below the expected melting point and a slow heating rate of 1-2 °C/minute.[13]

    • Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The range between these two temperatures is the melting range.

  • Data Reporting:

    • Report the melting point as a range (e.g., 115.5 - 116.5 °C).

    • For enhanced accuracy, perform the measurement in triplicate and report the average range.[14]

Caption: Workflow for Capillary Melting Point Determination.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability.[15] For oral administration, a drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[16]

The structure of 1-(propylsulfonyl)piperazine, with its polar sulfonyl group and basic nitrogen atoms, suggests a degree of aqueous solubility.[17] However, the propyl group introduces some lipophilicity, which will modulate this property.

Aqueous and Organic Solvent Solubility
  • Aqueous Solubility: The presence of the piperazine ring and the sulfonyl group, both capable of hydrogen bonding, suggests that 1-(propylsulfonyl)piperazine will have some degree of aqueous solubility.[17] The exact solubility will be pH-dependent due to the basic nitrogen atoms.

  • Organic Solvent Solubility: It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to its polar functionalities.[17] Its solubility in non-polar solvents such as hexane and diethyl ether is likely to be limited.[17]

pH-Dependent Solubility

The piperazine ring contains two nitrogen atoms that can be protonated. The secondary amine is the more basic of the two. In acidic environments (low pH), this nitrogen will be protonated, forming a positively charged species. This ionization significantly increases the molecule's affinity for water, thereby enhancing its aqueous solubility.[17] As the pH increases and approaches the pKa of the secondary amine, the proportion of the neutral, less soluble form will increase, leading to a decrease in solubility.[17]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[18][19][20]

Materials:

  • 1-(Propylsulfonyl)piperazine

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(propylsulfonyl)piperazine to a known volume of the test solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[18]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[18]

  • Analysis:

    • Quantify the concentration of 1-(propylsulfonyl)piperazine in the clear filtrate using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[18]

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis Add_Excess Add Excess Solid to Solvent Equilibrate Equilibrate (24-72h) Add_Excess->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter HPLC_Analysis Analyze Filtrate by HPLC Filter->HPLC_Analysis Quantify Quantify vs. Calibration Curve HPLC_Analysis->Quantify

Caption: Workflow for the Shake-Flask Solubility Assay.

pKa: The Key to Ionization State

The pKa is a measure of the acidity or basicity of a compound and dictates its ionization state at a given pH.[2] For a basic compound like 1-(propylsulfonyl)piperazine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid. Piperazine itself is a diprotic base with two pKa values, typically around 5.35 and 9.73 at 25°C.[12][21] The pKa is crucial for predicting a drug's solubility, absorption, and interaction with biological targets.[22]

The electron-withdrawing nature of the sulfonyl group is expected to decrease the basicity of the adjacent nitrogen atom (N-1) compared to unsubstituted piperazine. The secondary amine at the N-4 position will be the more basic center. Based on structurally related piperazine derivatives, the pKa of the secondary amine in 1-(propylsulfonyl)piperazine is estimated to be in the range of 7.5 to 8.5.[17]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[22][23]

Instrumentation:

  • Autotitrator with a high-precision pH electrode

  • Temperature-controlled titration vessel

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of 1-(propylsulfonyl)piperazine and dissolve it in a known volume of deionized water.

  • Titration:

    • Place the solution in the temperature-controlled vessel (e.g., 25 °C).

    • Calibrate the pH electrode using standard buffers.

    • Titrate the solution with the standardized HCl solution, recording the pH as a function of the volume of titrant added.

    • The titration curve will show inflection points corresponding to the pKa values.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the compound is protonated. This corresponds to the midpoint of the buffer region on the titration curve.

    • Alternatively, the pKa can be determined from the first derivative of the titration curve, where the pKa corresponds to the equivalence point.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of identity of 1-(propylsulfonyl)piperazine.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[24]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ adjacent to the sulfonyl group). The piperazine ring protons will appear as multiplets in the aliphatic region. The NH proton will likely be a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for 1-(propylsulfonyl)piperazine include:

  • N-H stretch: A medium absorption around 3300-3500 cm⁻¹.

  • C-H stretch: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • S=O stretch: Two strong absorptions characteristic of a sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(propylsulfonyl)piperazine, the molecular ion peak [M+H]⁺ would be expected at m/z 193.10.

Conclusion

The physicochemical properties of 1-(propylsulfonyl)piperazine are integral to its potential as a scaffold in drug discovery. This guide has provided a framework for understanding and determining these critical attributes. By applying the described experimental protocols, researchers can generate the robust data necessary to guide medicinal chemistry efforts, optimize compound properties, and ultimately increase the likelihood of developing safe and effective new medicines. A thorough characterization of these foundational properties is not merely a data-gathering exercise but a strategic imperative in the rational design of new therapeutic agents.

References

  • Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Smolecule. (2023, August 15). Buy 1-(Isopropylsulfonyl)piperazine | 534615-34-4.
  • rajjournals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • PubMed.
  • Chemical Research in Toxicology. (2011, July 26). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.
  • Aimil Ltd. (2025, January 22). SiriusT3: Physicochemical Property Analysis for Drug Development in India.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • Lambda Photometrics.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • NANOLAB.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Melting point determin
  • World Health Organiz
  • experiment (1) determination of melting points. (2021, September 19).
  • University of Regina.
  • PubMed. (2013, March 1). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
  • Academia.edu.
  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018, September 22).
  • PubMed. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions.
  • Benchchem.
  • Benchchem.
  • PMC. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.
  • Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • MDPI. (2017, October 13).
  • NovaChemistry United Kingdom. 1-(Propylsulfonyl)piperazine HCl, CasNo.859525-60-3.
  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15).
  • NextSDS. 1-(1-Propanesulfonyl)
  • Sigma-Aldrich. 1-(Phenylsulfonyl)piperazine | 14172-55-5.
  • Wikipedia. Piperazine.
  • PubChem. 1-Phenylpiperazine | C10H14N2 | CID 7096.
  • SINTEF. Solid liquid solubility of piperazine.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • ResearchGate. pK a values of common substituted piperazines.
  • Google Patents.
  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Semantic Scholar. (2023, May 19). Piperazine amides with desirable solubility, physicochemical and drug-like properties.
  • PubMed. (2022, May 14).
  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies.

Sources

Exploratory

Pharmacological Profile of Propylsulfonyl Piperazine Derivatives: A Technical Guide to GlyT-1 Inhibition and Beyond

Executive Summary The piperazine heterocycle is a universally recognized privileged scaffold in medicinal chemistry. However, the specific functionalization of this ring with a propylsulfonyl moiety creates a highly tune...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine heterocycle is a universally recognized privileged scaffold in medicinal chemistry. However, the specific functionalization of this ring with a propylsulfonyl moiety creates a highly tuned pharmacophore with distinct lipophilic and electronic properties. Over the past decade, propylsulfonyl piperazine derivatives have emerged as potent, highly selective modulators of the central nervous system (CNS), most notably as Glycine Transporter-1 (GlyT-1) inhibitors .

By precisely occupying the hydrophobic sub-pockets of transmembrane transport proteins, these derivatives modulate synaptic glycine concentrations, offering a novel therapeutic vector for schizophrenia, cognitive impairment, and other glutamatergic dysfunctions. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate these advanced pharmacological agents.

Mechanistic Grounding: The GlyT-1 Pathway

In the mammalian CNS, the N-methyl-D-aspartate (NMDA) receptor requires both glutamate and a co-agonist (glycine or D-serine) for full activation. Hypofunction of the NMDA receptor is a core pathophysiological hypothesis for schizophrenia.

Propylsulfonyl piperazine derivatives act by selectively binding to the astrocytic and presynaptic GlyT-1 transporter. The three-carbon aliphatic chain of the propyl group perfectly anchors into the lipophilic pocket of the transporter, while the sulfonyl oxygens act as critical hydrogen-bond acceptors against the transporter's transmembrane helices (). By blocking glycine reuptake, these compounds elevate synaptic glycine levels, thereby allosterically enhancing NMDA receptor function without the excitotoxicity associated with direct glutamate agonism.

SynapticPathway Drug Propylsulfonyl Piperazine GlyT1 GlyT-1 Transporter Drug->GlyT1 Inhibits Cleft Synaptic Cleft [Glycine] ↑ GlyT1->Cleft Prevents Reuptake NMDAR NMDA Receptor Activation Cleft->NMDAR Co-agonism

Diagram illustrating GlyT-1 inhibition and subsequent NMDA receptor activation.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the N -((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide scaffold reveals strict spatial and electronic requirements for target affinity ().

  • The Sulfonyl Tail : Chain length is strictly correlated with Lipophilic Efficiency (LipE). Methylsulfonyl derivatives fail to adequately fill the hydrophobic pocket, resulting in poor affinity. Conversely, bulky phenylsulfonyl groups disrupt the optimal logP required for blood-brain barrier (BBB) penetration. The propyl chain represents the thermodynamic "Goldilocks zone."

  • The Benzamide Core : Ortho- and meta-substitutions (e.g., 2,4-dichloro) on the benzamide ring force the aromatic system out of planarity with the amide bond, locking the molecule into the bioactive conformation required for pi-pi stacking within the GlyT-1 binding site.

Quantitative SAR Summary
Sulfonyl Substituent (R)Benzamide SubstitutionGlyT-1 IC₅₀ (nM)BBB PenetranceIn Vivo Efficacy (CSF Glycine)
Methyl2-Chloro> 500HighInactive
Ethyl2-Chloro125HighWeak (+40% baseline)
Propyl 2-Chloro 12 Optimal High (+150% baseline)
Propyl 2,4-Dichloro 5 Optimal Very High (+200% baseline)
Phenyl2,4-Dichloro85PoorModerate (+60% baseline)

Table 1: Representative SAR data demonstrating the pharmacological superiority of the propylsulfonyl moiety in GlyT-1 inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation and synthesis of these derivatives must rely on self-validating systems where internal controls continuously calibrate the data.

Protocol 1: In Vitro [³H]-Glycine Uptake Assay

This protocol measures the functional inhibition of the transporter. It is designed to isolate GlyT-1 kinetics while mathematically eliminating non-specific diffusion noise.

  • Cell Preparation : Plate Chinese Hamster Ovary (CHO) cells stably expressing human GlyT-1.

    • Causality: Using a transfected cell line isolates the specific transporter, preventing cross-reactivity with GlyT-2 or other neutral amino acid transporters.

  • Buffer Calibration (The Self-Validating Step) : Wash cells with a standard HEPES-buffered saline containing Na+ and Cl− . In parallel, prepare a control plate using a sodium-free buffer (replacing NaCl with choline chloride).

    • Causality: GlyT-1 transport is strictly ion-dependent. The sodium-free buffer establishes the absolute baseline of non-specific radioligand diffusion, ensuring that the calculated IC₅₀ reflects true transporter blockade.

  • Compound Incubation : Introduce the propylsulfonyl piperazine derivative at varying concentrations ( 10−10 to 10−5 M). Include a known competitive inhibitor (e.g., ALX-5407) as a positive control.

    • Causality: The reference standard validates the dynamic range and sensitivity of the assay on that specific day of testing.

  • Radioligand Addition : Add [³H]-glycine and incubate for exactly 10 minutes.

    • Causality: A 10-minute window ensures that uptake is measured during the linear phase of transport, before intracellular accumulation alters the concentration gradient.

  • Termination & Quantification : Terminate the reaction by rapid washing with ice-cold buffer. Lyse the cells and quantify the retained tritium via liquid scintillation counting.

Protocol 2: Synthesis of the Core Scaffold

The construction of the sterically hindered quaternary center requires precise chemical control.

Synthesis S1 1. Sulfonylation (PrSO2Cl) S2 2. Strecker (KCN, Ketone) S1->S2 S3 3. Reduction (LiAlH4) S2->S3 S4 4. Acylation (ArCOCl) S3->S4 Prod Active Inhibitor S4->Prod

Step-by-step synthetic workflow for propylsulfonyl piperazine benzamide derivatives.

  • Sulfonylation : React tert-butyl piperazine-1-carboxylate with 1-propanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the premature degradation of the acid-sensitive Boc protecting group.

  • Strecker Condensation : Following Boc deprotection, react the secondary amine with a cyclic ketone (e.g., cyclohexanone) and diethylaluminum cyanide ( Et2​AlCN ).

    • Causality: Utilizing Et2​AlCN instead of aqueous KCN allows the reaction to proceed in anhydrous conditions. This prevents the hydrolysis of the highly unstable intermediate imine, driving the reaction to high yields.

  • Nitrile Reduction : Reduce the resulting aminonitrile using Lithium Aluminum Hydride ( LiAlH4​ ).

    • Causality: This step converts the nitrile to a primary amine, providing the exact spatial linker length required to position the benzamide pharmacophore correctly within the receptor.

  • Acylation : React the primary amine with a substituted benzoyl chloride to yield the final inhibitor.

Emerging Pharmacological Profiles

While CNS modulation remains the primary application, the propylsulfonyl piperazine core is increasingly recognized for its broader biological utility. Recent in-silico and in-vitro studies have demonstrated that piperazine-citral sulfonyl derivatives exhibit potent antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) (). In these applications, the propylsulfonyl group enhances the lipophilicity of the molecule, allowing it to penetrate the thick peptidoglycan layer of Gram-positive superbugs, thereby disrupting bacterial cell wall synthesis.

References

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 Source: Bioorganic & Medicinal Chemistry Letters (2013) URL:[Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 Source: Journal of Medicinal Chemistry (2016) URL:[Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus Source: Archives of Microbiology (2025) URL:[Link]

Foundational

The Strategic Role of 1-(Propylsulfonyl)piperazine in Modern Drug Discovery: A Technical Guide

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] This technical guide delves into the specific role and applications of a key derivative, 1-(propylsulfonyl)piperazine, in contemporary drug discovery. We will explore its synthesis, chemical properties, and its pivotal function as a structural motif in the development of novel therapeutics, with a particular focus on its contribution to the discovery of potent and selective inhibitors of the glycine transporter-1 (GlyT-1). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their own research endeavors.

Introduction: The Piperazine and Sulfonylpiperazine Motifs in Medicinal Chemistry

The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms in a 1,4-arrangement, offers a unique combination of structural rigidity and conformational flexibility.[2] This allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The basic nature of the piperazine nitrogens (with two distinct pKa values) allows for the formation of stable salts, which can significantly improve aqueous solubility and bioavailability.[1]

The incorporation of a sulfonyl group onto the piperazine ring to form sulfonylpiperazines further enhances the utility of this scaffold. The sulfonyl group is a strong hydrogen bond acceptor and can improve metabolic stability, offering medicinal chemists a powerful tool for fine-tuning the properties of drug candidates.[3] Sulfonylpiperazine hybrids have emerged as attractive scaffolds in drug design due to their synthetic accessibility, low toxicity, and applicability across multiple disease areas.[4]

This guide will focus on a specific and important example of this class: 1-(propylsulfonyl)piperazine. We will examine its synthesis, properties, and its critical role as a building block in the development of novel therapeutics.

Physicochemical Properties and Synthesis of 1-(Propylsulfonyl)piperazine

Chemical Properties

1-(Propylsulfonyl)piperazine is a chemical compound with the following key identifiers:

PropertyValue
CAS Number 505068-18-8
Molecular Formula C₇H₁₆N₂O₂S
Molecular Weight 192.28 g/mol

The presence of the propylsulfonyl group enhances the compound's solubility and reactivity, making it a valuable scaffold in drug design.[4] It is commercially available from various suppliers, often as a hydrochloride salt, which can improve its handling and stability.

Synthesis of 1-(Propylsulfonyl)piperazine

The synthesis of monosubstituted piperazines like 1-(propylsulfonyl)piperazine can be achieved through several established methods. A common and direct approach involves the reaction of piperazine with a suitable sulfonyl chloride.

G Piperazine Piperazine Reaction Reaction Piperazine->Reaction PropanesulfonylChloride Propanesulfonyl Chloride PropanesulfonylChloride->Reaction Base Base (e.g., Triethylamine) Dichloromethane (DCM) Base->Reaction Solvent/Base Product 1-(Propylsulfonyl)piperazine Byproduct Triethylamine Hydrochloride Reaction->Product Reaction->Byproduct

Caption: General reaction scheme for the synthesis of 1-(propylsulfonyl)piperazine.

A detailed experimental protocol for the synthesis of 1-(propylsulfonyl)piperazine is provided below.

Experimental Protocol: Synthesis of 1-(Propylsulfonyl)piperazine

Materials:

  • Piperazine

  • 1-Propanesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve piperazine (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 equivalents). Slowly add a solution of 1-propanesulfonyl chloride (1.05 equivalents) in DCM dropwise over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(propylsulfonyl)piperazine.[5]

Purification Insights: The purification of piperazine-containing compounds can sometimes be challenging due to their polarity and basicity.[6] If chromatographic purification is difficult, formation of a salt, such as the diacetate, can be employed. The salt can be precipitated from a suitable solvent like acetone, filtered, and then the free base can be regenerated.[5]

The Role of 1-(Propylsulfonyl)piperazine in the Discovery of Glycine Transporter-1 (GlyT-1) Inhibitors

A primary and well-documented application of 1-(propylsulfonyl)piperazine in drug discovery is its use as a crucial intermediate in the synthesis of potent and selective inhibitors of the glycine transporter-1 (GlyT-1).[7][8]

GlyT-1 as a Therapeutic Target

GlyT-1 is a membrane protein responsible for regulating the concentration of glycine in the synaptic cleft. Glycine acts as an inhibitory neurotransmitter and is also a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission.[8] By inhibiting GlyT-1, the extracellular levels of glycine are increased, which can potentiate NMDA receptor function. This mechanism has been explored as a therapeutic strategy for treating central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety.[8]

Structure-Activity Relationship (SAR) Studies

Extensive research has led to the development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives as highly potent GlyT-1 inhibitors.[4][7] In these molecules, the 1-(propylsulfonyl)piperazine moiety serves as a key structural element that contributes to the overall pharmacological profile.

SAR cluster_0 GlyT-1 Inhibitor Scaffold Benzamide Benzamide Moiety (interacts with receptor) Cycloalkyl Cycloalkyl Linker (optimizes spatial orientation) Benzamide->Cycloalkyl connected via aminomethyl group Propylsulfonylpiperazine 1-(Propylsulfonyl)piperazine (modulates physicochemical properties) Cycloalkyl->Propylsulfonylpiperazine

Caption: Key structural components of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide GlyT-1 inhibitors.

Optimization of the benzamide and cycloalkyl components of this scaffold has led to the identification of inhibitors with excellent in vitro potency and selectivity, favorable ADME (absorption, distribution, metabolism, and excretion) properties, and in vivo efficacy in animal models.[7] The propyl group on the sulfonyl moiety was found to be optimal in many cases, balancing potency and pharmacokinetic properties.

Experimental Protocol: Synthesis of a GlyT-1 Inhibitor Intermediate

The following is a representative protocol for the synthesis of a key intermediate in the preparation of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide GlyT-1 inhibitors.

Materials:

  • 1-(Propylsulfonyl)piperazine

  • 1-(Aminomethyl)cyclohexanecarbonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a sealed tube, combine 1-(propylsulfonyl)piperazine (1.0 equivalent), 1-(aminomethyl)cyclohexanecarbonitrile (1.1 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired N-((1-(4-(propylsulfonyl)piperazin-1-yl)cyclohexyl)methyl)amine intermediate. This intermediate can then be further reacted with a suitable benzoyl chloride to afford the final GlyT-1 inhibitor.

Broader Applications and Future Perspectives

While the role of 1-(propylsulfonyl)piperazine in the development of GlyT-1 inhibitors is well-established, the broader sulfonylpiperazine scaffold is being explored in various other therapeutic areas.

Potential in Other Therapeutic Areas
  • Oncology: The piperazine ring is a common feature in many kinase inhibitors, where it often acts as a linker between key pharmacophoric elements that bind to the ATP-binding pocket of the kinase.[1] The sulfonylpiperazine moiety could offer advantages in terms of solubility and metabolic stability in this context.

  • Infectious Diseases: Piperazine derivatives have a long history of use as anthelmintic agents and have also been investigated for their antibacterial and antifungal properties.[9][10] The 1-(propylsulfonyl)piperazine scaffold could serve as a starting point for the development of novel anti-infective agents.

  • Other CNS Targets: The versatility of the piperazine scaffold in targeting various CNS receptors, such as serotonin and dopamine receptors, suggests that 1-(propylsulfonyl)piperazine could be a valuable building block for developing ligands for other neurological targets.[1]

Use in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying novel starting points for drug development.[11] Small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated into more potent lead compounds. The physicochemical properties of 1-(propylsulfonyl)piperazine make it an interesting candidate for inclusion in fragment libraries. Its defined structure, moderate molecular weight, and potential for derivatization at the unsubstituted nitrogen atom align well with the principles of FBDD.

FBDD cluster_0 Fragment-Based Drug Discovery Workflow FragmentScreening Fragment Screening (e.g., 1-(propylsulfonyl)piperazine) HitIdentification Hit Identification (Weak Binding) FragmentScreening->HitIdentification FragmentElaboration Fragment Elaboration (Growing, Linking, Merging) HitIdentification->FragmentElaboration LeadCompound Lead Compound (Improved Potency) FragmentElaboration->LeadCompound

Caption: The potential role of 1-(propylsulfonyl)piperazine in a fragment-based drug discovery workflow.

Conclusion

1-(Propylsulfonyl)piperazine is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and favorable physicochemical properties, combined with the proven utility of the broader piperazine and sulfonylpiperazine scaffolds, make it an attractive starting point for medicinal chemists. The successful development of potent and selective GlyT-1 inhibitors containing this moiety highlights its significant potential. As drug discovery continues to evolve, the strategic application of well-designed scaffolds like 1-(propylsulfonyl)piperazine will remain crucial for the identification and optimization of the next generation of therapeutics. Further exploration of this scaffold in diverse therapeutic areas and its inclusion in innovative drug discovery platforms such as fragment-based screening are warranted.

References

  • Discovery of novel napabucasins bearing sulfonylpiperazine scaffolds as potent STAT3 inhibitors for the treatment of prostate cancer.
  • Cioffi, C. L., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.
  • Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972.
  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. (2020).
  • 1,3,5-[tris-piperazine]-triazine. Organic Syntheses.
  • Acid addition salts of piperazine derivatives.
  • Role of piperazine scaffolds in medicinal chemistry. Benchchem.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • 1-(Methylsulfonyl)Piperazine Hydrochloride. Chem-Impex.
  • Preparation of silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid nanoparticles.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. (2023).
  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. (2024).
  • Purification of piperazine.
  • 1-benzylpiperazine. Organic Syntheses.
  • Piperazine based antimicrobial polymers: a review. PMC. (2021).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. (2024).
  • Prestwick Drug-Fragment Library. Prestwick Chemical.

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Exploratory

1-(Propylsulfonyl)piperazine: A Privileged Scaffold for Modulating GPCR and Transporter Binding Affinity

Executive Summary In modern medicinal chemistry and drug development, the optimization of receptor binding affinity requires a delicate balance of steric bulk, electronic distribution, and lipophilicity. 1-(Propylsulfony...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the optimization of receptor binding affinity requires a delicate balance of steric bulk, electronic distribution, and lipophilicity. 1-(Propylsulfonyl)piperazine (CAS No. 505068-18-8) has emerged as a highly versatile, privileged chemical building block. While frequently utilized as a synthetic intermediate, the propylsulfonylpiperazine moiety itself acts as a critical pharmacophore in the design of central nervous system (CNS) therapeutics, including atypical antipsychotics, cognitive enhancers, and neuroprotective agents.

This technical whitepaper deconstructs the structural and mechanistic determinants of 1-(propylsulfonyl)piperazine's binding affinity across key G-protein coupled receptors (GPCRs) and monoamine transporters. By examining the causality behind its molecular interactions and providing validated experimental workflows, this guide serves as an authoritative resource for researchers engineering next-generation neurotherapeutics.

Structural and Mechanistic Determinants of Affinity

The binding affinity of 1-(propylsulfonyl)piperazine and its derivatives is not arbitrary; it is the thermodynamic consequence of three distinct functional zones within the molecule. Each zone interacts with specific micro-environments within target receptor binding pockets[1].

  • The Piperazine Core (The Basic Anchor): The secondary or tertiary nitrogen of the piperazine ring possesses a pKa of approximately 9.0–9.8, ensuring it is predominantly protonated at physiological pH. This cationic center is the primary pharmacophoric requirement for monoamine GPCRs, forming a critical salt bridge with highly conserved Aspartate residues (e.g., Asp3.32 in transmembrane domain 3)[2].

  • The Sulfonyl Linker (The Hydrogen Bond Acceptor): The −SO2​− group acts as a rigid, strong bi-dentate hydrogen bond acceptor. Computational modeling and site-directed mutagenesis studies reveal that the sulfonyl oxygen atoms frequently engage in hydrogen bonding with conserved Histidine or Serine residues within the receptor cavity (e.g., His167 in the 5-HT6 receptor)[2]. Furthermore, the sulfonyl group withdraws electron density from the adjacent piperazine nitrogen, subtly lowering its pKa and modulating the desolvation penalty required for target engagement[3].

  • The Propyl Chain (The Lipophilic Tuner): Unlike bulky arylsulfonyl groups (e.g., naphthalenesulfonyl or benzenesulfonyl) which can cause steric clashes or excessive non-specific binding, the linear propyl chain provides optimal Van der Waals interactions within narrow hydrophobic clefts[4]. It precisely tunes the lipophilicity (Log D) of the molecule, enhancing blood-brain barrier (BBB) penetration while maintaining high target-to-nontarget ratios[5].

BindingModel Ligand 1-(Propylsulfonyl)piperazine PipN Protonated Piperazine N (Basic Center) Ligand->PipN SO2 Sulfonyl Group (H-Bond Acceptor) Ligand->SO2 Propyl Propyl Chain (Lipophilic Tail) Ligand->Propyl Asp Conserved Aspartate (e.g., Asp3.32) PipN->Asp Salt Bridge / Ionic His Histidine / Serine (H-Bond Donor) SO2->His Hydrogen Bond Hydro Hydrophobic Cleft Propyl->Hydro Van der Waals Receptor GPCR Binding Pocket (e.g., 5-HT6 / D2) Asp->Receptor His->Receptor Hydro->Receptor

GPCR Binding Interaction Model of the Propylsulfonylpiperazine Pharmacophore.

Key Receptor Targets & Binding Profiles

Serotonin (5-HT) Receptors

Sulfonylpiperazines are extensively documented as potent ligands for the 5-HT6 receptor, a target heavily implicated in cognitive disorders and schizophrenia[1]. The replacement of terminal alkyl substitutions on the piperazine ring with hydrogen (maintaining a secondary amine) is well-tolerated and often enhances Ki​ values[3]. While arylsulfonyls are common, alkylsulfonyls like the propyl derivative offer a distinct SAR profile, reducing CYP450 liabilities while maintaining nanomolar affinity through the critical Asp106 and His167 interactions[2].

Dopamine Receptors & Atypical Antipsychotic Design

Atypical antipsychotics require a finely tuned multi-target profile, specifically balancing Dopamine D2​ antagonism with Serotonin 5−HT1A​ and 5−HT2A​ modulation[6]. The incorporation of a propylsulfonylpiperazine moiety allows medicinal chemists to dial in D2​ affinity without the severe extrapyramidal symptoms (EPS) associated with rigid, highly lipophilic typical antipsychotics. The propyl chain provides just enough steric bulk to stabilize the inactive conformation of the D2​ receptor.

Sigma-1 ( σ1​ ) Receptors and Transporters

Piperazine derivatives bearing alkylsulfonyl groups exhibit high affinity and selectivity for σ1​ receptors over σ2​ subtypes[5]. Furthermore, functionalized piperazines are utilized to modulate peripheral versus central nervous system penetration in Cannabinoid 1 (CB1) receptor inverse agonists[7].

Summary of Quantitative Binding Data

The following table synthesizes representative binding affinities ( Ki​ or IC50​ ) for sulfonylpiperazine scaffolds across primary CNS targets, illustrating the broad utility of this structural motif.

Target ReceptorLigand Class / Scaffold TypeTypical Affinity ( Ki​ / IC50​ )Primary Interaction Mechanism
5-HT6 Aryl/Alkyl-sulfonylpiperazines1.1 nM – 25 nMSalt bridge with Asp106; H-bond with His167[2][4]
Dopamine D2​ Substituted arylpiperazines5.0 nM – 45 nMIonic interaction with Asp3.32; Hydrophobic pocket occupation[6]
Sigma-1 ( σ1​ ) N-benzyl piperazine ethers2.6 nM – 10 nMBasic amine binding; Lipophilic tail insertion[5]
CB1 (Inverse) Functionalized piperazines0.4 nM – 4.0 nMSulfonamide/amide H-bonding; Steric modulation[7]

Methodological Framework: In Vitro Radioligand Binding Assay

To establish trustworthiness and self-validation in drug development, binding affinities must be derived from rigorously controlled radioligand competition assays. The following protocol details the standard methodology for evaluating the affinity of 1-(propylsulfonyl)piperazine derivatives at the 5-HT6 receptor[1].

Causality in Assay Design:
  • Radioligand Choice: [3H]−LSD is utilized due to its high specific activity (60–80 Ci/mmol) and broad monoamine receptor affinity, allowing for precise displacement measurements[1].

  • Non-Specific Determinant: Methiothepin mesylate (0.1 μM ) is used to define non-specific binding because it is a structurally distinct, high-affinity 5-HT antagonist, ensuring that the displaced radioactivity accurately reflects specific 5-HT6 binding[1].

  • Temperature Control: Washing steps are performed with ice-cold buffer to kinetically trap the bound radioligand, preventing dissociation during the rapid filtration process.

Step-by-Step Protocol:
  • Membrane Preparation: Culture HEK293 cells stably expressing the human recombinant 5-HT6 receptor. Harvest cells, homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4), and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation Mixture Setup: In a 96-well plate, combine:

    • 50μL of the test compound (1-(propylsulfonyl)piperazine derivative) at varying concentrations ( 10−11 to 10−5 M).

    • 50μL of [3H]−LSD (final concentration 1.5 nM)[1].

    • 100μL of membrane suspension (approx. 15-20 μg protein/well).

  • Equilibration: Incubate the microplates in the dark at 37°C for 60 minutes to allow the binding reaction to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filter) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 μL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow Prep 1. Membrane Preparation (HEK293 cells expressing target GPCR) Incubate 2. Incubation (Membranes + [3H]-Radioligand + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (GF/B glass fiber filters via cell harvester) Incubate->Filter Wash 4. Washing (Ice-cold buffer to remove unbound ligand) Filter->Wash Measure 5. Scintillation Counting (Quantify bound radioactivity) Wash->Measure Analyze 6. Data Analysis (Calculate IC50 and Ki via Cheng-Prusoff) Measure->Analyze

High-Throughput Radioligand Binding Assay Workflow.

Conclusion

The 1-(propylsulfonyl)piperazine motif is far more than a simple chemical building block; it is a highly calibrated pharmacophore. By combining the basicity of the piperazine ring for primary receptor anchoring, the hydrogen-bonding capacity of the sulfonyl group for orientation, and the precise lipophilicity of the propyl chain for pocket occupation, this scaffold enables the rational design of highly potent and selective neurotherapeutics.

References

  • [1] Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC (nih.gov). Available at:[Link]

  • [3] Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands | ACS Medicinal Chemistry Letters (acs.org). Available at:[Link]

  • [2] Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study - PMC (nih.gov). Available at:[Link]

  • [4] Extended N-Arylsulfonylindoles as 5-HT 6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - MDPI (mdpi.com). Available at:[Link]

  • [5] Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands | Journal of Medicinal Chemistry (acs.org). Available at:[Link]

  • [6] US8188076B2 - Compositions, synthesis, and methods of utilizing arylpiperazine derivatives - Google Patents (google.com). Available at:

  • [7] Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC (nih.gov). Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 1-(Propylsulfonyl)piperazine Analogs

Abstract The piperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Its unique physicochemical properties often im...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability.[3] This document provides a comprehensive guide for the synthesis of 1-(propylsulfonyl)piperazine and its analogs. It details two primary synthetic strategies: direct sulfonylation of piperazine and a protecting-group approach for more complex analogs. The protocols include step-by-step procedures, explanations of the chemical principles, optimization strategies, and methods for purification and characterization, designed for researchers in drug discovery and development.

Introduction and Strategic Overview

1-(Alkyl/Aryl-sulfonyl)piperazines are integral components of numerous biologically active molecules, including anticancer and antiviral agents.[4][5] The synthesis of analogs, where the core piperazine or the sulfonyl group is modified, is crucial for structure-activity relationship (SAR) studies. The core reaction involves the formation of a stable sulfonamide bond between a piperazine nitrogen and a sulfonyl chloride.

Retrosynthetic Analysis

The primary disconnection for 1-(propylsulfonyl)piperazine analogs is at the sulfur-nitrogen bond. This leads to two key synthons: a piperazine (or a substituted piperazine) nucleophile and a propanesulfonyl chloride electrophile.

Caption: Retrosynthetic approach for piperazine sulfonamides.

Two main forward-synthetic strategies arise from this analysis:

  • Direct Sulfonylation: Suitable for producing the parent compound or analogs where the piperazine is not substituted with other sensitive functional groups. This method is cost-effective and direct.

  • Protecting-Group Strategy: Essential for synthesizing unsymmetrical, N,N'-disubstituted piperazines or when the piperazine analog contains reactive functional groups.[2] The use of a tert-butoxycarbonyl (Boc) protecting group is a robust and common approach.[3]

Protocol I: Direct Synthesis of 1-(Propylsulfonyl)piperazine

This protocol describes the direct reaction of piperazine with 1-propanesulfonyl chloride. An excess of piperazine is used both as the nucleophile and as the base to quench the HCl byproduct, driving the reaction to completion and simplifying purification.

Principle and Mechanism

The reaction is a nucleophilic acyl substitution where the secondary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton yields the stable sulfonamide.

Mechanism Reactants Piperazine + Propanesulfonyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products 1-(Propylsulfonyl)piperazine + Piperazine HCl Intermediate->Products Chloride Elimination & Proton Transfer

Caption: Simplified mechanism for sulfonamide formation.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mmol)Eq.
PiperazineC₄H₁₀N₂86.142.15 g25.02.5
1-Propanesulfonyl chlorideC₃H₇ClO₂S142.611.43 g10.01.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
Saturated NaHCO₃ (aq)--30 mL--
Brine--30 mL--
Anhydrous Na₂SO₄--~5 g--
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.15 g, 25.0 mmol) and dichloromethane (DCM, 50 mL). Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve 1-propanesulfonyl chloride (1.43 g, 10.0 mmol) in 10 mL of DCM. Add this solution dropwise to the stirred piperazine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride is completely consumed. A typical eluent system is 10% Methanol in DCM.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).[6] The basic wash removes the piperazine hydrochloride salt and any unreacted starting material.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product is typically a viscous oil or solid. Purify by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure 1-(propylsulfonyl)piperazine.[6]

Protocol II: Synthesis of Analogs via N-Boc-Piperazine

This method is superior for creating analogs with substituents on the second nitrogen of the piperazine ring, preventing the formation of undesired bis-sulfonated byproducts.[3]

Workflow Overview

The process involves three key stages: protection of a commercially available substituted piperazine, sulfonylation at the free nitrogen, and final deprotection to yield the target analog.

Workflow node_start node_start node_process node_process node_end node_end sub_pip Substituted Piperazine boc_protect N-Boc Protection sub_pip->boc_protect sulfonylation Sulfonylation with Propanesulfonyl Chloride boc_protect->sulfonylation deprotection Boc Deprotection (TFA or HCl) sulfonylation->deprotection final_product Monosulfonylated Piperazine Analog deprotection->final_product

Caption: Workflow for analog synthesis using a protecting group strategy.

Step-by-Step Protocol (Example: Synthesis of 1-Methyl-4-(propylsulfonyl)piperazine)

Step A: Sulfonylation of 1-(tert-Butoxycarbonyl)piperazine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-Boc-piperazine (1.86 g, 10.0 mmol) and triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 eq.) in DCM (40 mL).[6] Cool the mixture to 0 °C.

    • Causality Note: Triethylamine is used as a non-nucleophilic organic base to quench the HCl generated, preventing it from reacting with the starting materials or product.[6]

  • Reagent Addition: Add 1-propanesulfonyl chloride (1.57 g, 11.0 mmol, 1.1 eq.) dropwise to the solution.

  • Reaction: Stir the reaction at room temperature for 3-5 hours until TLC analysis indicates completion.

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol I (Section 2.3, steps 5-6). Purify the crude material by flash chromatography (e.g., 20-50% Ethyl Acetate in Hexanes) to obtain pure tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate.

Step B: Deprotection of the Boc Group

  • Reaction Setup: Dissolve the purified Boc-protected intermediate (from Step A) in DCM (20 mL).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Isolation: Concentrate the reaction mixture in vacuo. The resulting residue is the TFA salt of 1-(propylsulfonyl)piperazine. To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.[3]

Step C: N-Alkylation to Form the Final Analog

  • Reaction Setup: Dissolve 1-(propylsulfonyl)piperazine (from Step B, 1.92 g, 10.0 mmol) and potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 eq.) in acetonitrile (50 mL).

  • Reagent Addition: Add methyl iodide (0.75 mL, 12.0 mmol, 1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours.

  • Work-up and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to yield the final product, 1-methyl-4-(propylsulfonyl)piperazine.

Purification and Characterization

Purification
  • Column Chromatography: This is the most common method for purifying sulfonamides.[6][7] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or methanol in DCM is typically effective.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.[8]

Characterization
  • NMR Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the propyl group (triplet ~0.9-1.1 ppm, multiplet ~1.7-1.9 ppm, triplet ~2.9-3.1 ppm). The piperazine protons will appear as multiplets, typically between 3.0-3.8 ppm.

    • ¹³C NMR: Signals for the propyl group carbons will appear in the aliphatic region (< 60 ppm), while the piperazine carbons will be in the 40-55 ppm range.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ peak corresponding to the molecular weight of the synthesized compound.[9]

  • Infrared (IR) Spectroscopy: Look for strong characteristic S=O stretching bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric), confirming the presence of the sulfonamide group.[9]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure reagents; suboptimal temperature.Increase reaction time; use freshly distilled solvents and reagents; ensure temperature control, especially during addition.
Bis-sulfonylation Using a strong inorganic base or insufficient piperazine in Protocol I.Use an excess of piperazine (Protocol I) or switch to a protecting group strategy (Protocol II).[10]
Difficult Purification Close Rf values of product and starting material.Optimize the chromatography eluent system; try a different stationary phase (e.g., alumina); consider derivatization or recrystallization.
No Reaction Deactivated sulfonyl chloride; low nucleophilicity of piperazine.Use fresh sulfonyl chloride; for electron-deficient piperazines, consider a stronger base or higher reaction temperature.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Sulfonyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) and trifluoroacetic acid (TFA) are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

  • Piperazine and its derivatives can be irritants. Avoid skin contact and inhalation.

References

  • Zhu, W., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thakur, A., et al. (2015). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • Sodano, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Martin, D. (1957). Sulfonamide purification process. U.S. Patent 2,777,844.
  • Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Al-Harthy, E. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Kocaturk, U., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Chouai, A., et al. (2007). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Organic Syntheses. Available at: [Link]

  • Fadhil, A. E., & Ali, M. S. M. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Aca. Intl. J. Med. Sci. Available at: [Link]

  • D'Sa, N. D., et al. (2018). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. ChemistrySelect. Available at: [Link]

  • Sharma, P., & Kumar, V. (2018). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Imramovský, A., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at: [Link]

  • Muhammad, N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]

  • Imramovský, A., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Buck, J. S., & Baltzly, R. (1948). Substituted piperazines. U.S. Patent 2,436,685.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Zuckermann, R. N., et al. (1997). Method for preparing piperazines. WIPO Patent WO/1997/010222.
  • Kozioł, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. European Journal of Medicinal Chemistry. Available at: [Link]

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Application

1-(Propylsulfonyl)piperazine: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Guide to Application and Synthetic Protocols for Drug Discovery Professionals Introduction: The Strategic Value of the Sulfonylpiperazine Moiety In the landscape of contemporary drug discovery, the piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Application and Synthetic Protocols for Drug Discovery Professionals

Introduction: The Strategic Value of the Sulfonylpiperazine Moiety

In the landscape of contemporary drug discovery, the piperazine ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of biologically active compounds across various therapeutic areas.[1][2] Its prevalence stems from a unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification, improve aqueous solubility, and can be protonated at physiological pH, facilitating interactions with biological targets.[3][4] When incorporated into a sulfonylpiperazine structure, these advantageous characteristics are further enhanced, leading to improved metabolic stability and fine-tuned electronic properties.[5] This guide focuses on a specific and increasingly utilized building block: 1-(propylsulfonyl)piperazine . We will delve into the rationale for its use, its physicochemical properties, detailed synthetic protocols for its incorporation, and case studies illustrating its successful application in medicinal chemistry programs.

The N-propylsulfonyl group, in particular, offers a compelling balance of properties. The propyl chain provides a degree of lipophilicity that can enhance membrane permeability and interactions with hydrophobic pockets in target proteins, while the sulfonyl group acts as a strong hydrogen bond acceptor and is metabolically robust. This combination makes 1-(propylsulfonyl)piperazine an attractive building block for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of their lead compounds.

Physicochemical Properties and Design Rationale

The selection of a building block in drug design is a data-driven process. The physicochemical properties of 1-(propylsulfonyl)piperazine make it a valuable tool for modulating the overall characteristics of a molecule.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 192.29 g/mol Low molecular weight provides ample room for further structural elaboration without violating Lipinski's Rule of Five.
cLogP -0.5 to 0.5The calculated LogP suggests a favorable balance of hydrophilicity and lipophilicity, which is crucial for achieving good solubility and membrane permeability.[6]
pKa ~7.5 - 8.5 (basic)The basicity of the free piperazine nitrogen allows for salt formation, which can be used to improve solubility and handling properties. This pKa is also in a range that can facilitate interactions with acidic residues in target proteins.[7][8]
Hydrogen Bond Acceptors 2 (sulfonyl oxygens)The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[5]

Why the Propyl Group?

The choice of the n-propyl group over other alkyl chains is often a strategic decision based on structure-activity relationship (SAR) studies. While shorter chains like methyl or ethyl might be too polar, and longer chains could introduce excessive lipophilicity leading to poor solubility or off-target effects, the propyl group often represents a "sweet spot." It provides a moderate increase in lipophilicity and van der Waals interactions without drastically altering the overall solubility profile of the parent molecule. This can be particularly advantageous when targeting proteins with well-defined hydrophobic sub-pockets.

Core Synthetic Methodologies

The incorporation of the 1-(propylsulfonyl)piperazine moiety into a target molecule is typically achieved through the functionalization of the secondary amine on the piperazine ring. The two most common and versatile methods are N-arylation via the Buchwald-Hartwig amination and N-alkylation via reductive amination.

Protocol 1: Synthesis of 1-(Propylsulfonyl)piperazine Hydrochloride (Building Block Preparation)

A reliable protocol for the synthesis of the building block itself is paramount. This can be achieved by the reaction of piperazine with propanesulfonyl chloride.

Reaction Scheme:

Synthesis of 1-(propylsulfonyl)piperazine piperazine Piperazine product 1-(Propylsulfonyl)piperazine piperazine->product Base, Solvent sulfonyl_chloride Propanesulfonyl Chloride sulfonyl_chloride->product product_salt 1-(Propylsulfonyl)piperazine HCl product->product_salt HCl hcl HCl

Caption: Synthesis of the 1-(propylsulfonyl)piperazine building block.

Materials:

  • Piperazine

  • 1-Propanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether

Procedure:

  • To a solution of excess piperazine (e.g., 5 equivalents) in DCM at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add a solution of 1-propanesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(propylsulfonyl)piperazine.

  • To form the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether) and add a solution of HCl in ethanol or ether until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(propylsulfonyl)piperazine hydrochloride.[9]

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the coupling of 1-(propylsulfonyl)piperazine with various aryl and heteroaryl halides.[10][11]

Reaction Workflow:

Buchwald-Hartwig Amination Workflow start Combine Aryl Halide, 1-(Propylsulfonyl)piperazine, Base, and Ligand setup Inert Atmosphere Setup (e.g., Schlenk line) start->setup add_catalyst Add Palladium Catalyst setup->add_catalyst reaction Heat to Reaction Temperature (80-120 °C) add_catalyst->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product N-Aryl-1-(propylsulfonyl)piperazine purification->product

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • Aryl halide (bromide, chloride, or iodide)

  • 1-(Propylsulfonyl)piperazine hydrochloride

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[10]

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv.), 1-(propylsulfonyl)piperazine hydrochloride (1.2 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12][13]

Reductive Amination Mechanism:

Reductive Amination reactants 1-(Propylsulfonyl)piperazine + Aldehyde/Ketone imine_formation Imine/Iminium Ion Formation (Acid or Base Catalyzed) reactants->imine_formation reduction Reduction of C=N Bond (e.g., NaBH(OAc)₃) imine_formation->reduction product N-Alkyl-1-(propylsulfonyl)piperazine reduction->product

Caption: The two-step process of reductive amination.

Materials:

  • Aldehyde or ketone

  • 1-(Propylsulfonyl)piperazine hydrochloride

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[12]

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Triethylamine (or another suitable base)

Procedure:

  • To a solution of 1-(propylsulfonyl)piperazine hydrochloride (1.0 equiv.) in the anhydrous solvent, add triethylamine (1.1 equiv.) and stir for 15-20 minutes at room temperature.

  • Add the aldehyde or ketone (1.0-1.2 equiv.) and stir for 30-60 minutes.

  • Add the reducing agent (1.2-1.5 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[14]

Applications in Medicinal Chemistry: Case Studies

The utility of 1-(propylsulfonyl)piperazine is best demonstrated through its application in successful drug discovery programs.

Case Study 1: Glycine Transporter-1 (GlyT-1) Inhibitors for CNS Disorders

A series of potent and selective GlyT-1 inhibitors were developed for the potential treatment of central nervous system (CNS) disorders.[15] In this study, the 1-(propylsulfonyl)piperazine moiety was a key component of the lead compounds.

The general structure involved the coupling of 1-(propylsulfonyl)piperazine to a cycloalkylmethyl)benzamide core. The propylsulfonyl group was found to be optimal for potency and metabolic stability in this series. The synthesis of these inhibitors utilized a reductive amination approach, reacting 1-(propylsulfonyl)piperazine with an appropriate aldehyde intermediate.[15]

One of the optimized compounds from this series demonstrated in vivo activity in a rodent cerebral spinal fluid (CSF) glycine model, highlighting the successful application of the 1-(propylsulfonyl)piperazine building block in developing a CNS-active agent.[15]

Case Study 2: Development of Kinase Inhibitors in Oncology

The piperazine scaffold is a common feature in many approved kinase inhibitors, such as Imatinib.[3] The sulfonylpiperazine moiety, including N-propylsulfonyl derivatives, has been explored in the design of novel kinase inhibitors for cancer therapy. The sulfonyl group can form crucial hydrogen bonds with the hinge region of the kinase, while the piperazine and its substituents can occupy adjacent hydrophobic pockets. Several research programs have investigated sulfonylpiperazine derivatives as inhibitors of various kinases, including Src kinase and Bruton's tyrosine kinase (BTK).[16][17]

Case Study 3: GPCR Ligands for Cardiovascular and CNS Disorders

Arylpiperazine derivatives are well-known for their interactions with a wide range of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[3][18] The incorporation of the 1-(propylsulfonyl)piperazine moiety has been investigated as a strategy to modulate the selectivity and pharmacokinetic properties of GPCR ligands. For instance, in the development of ligands for cardiovascular diseases, arylpiperazine derivatives have shown potential as antiarrhythmic and hypotensive agents through their interaction with α1-adrenergic receptors.[19] The propylsulfonyl group can contribute to the overall lipophilicity and target engagement of these compounds.

Conclusion and Future Outlook

1-(Propylsulfonyl)piperazine has established itself as a valuable and versatile building block in medicinal chemistry. Its well-balanced physicochemical properties, coupled with its synthetic tractability, make it an attractive choice for chemists seeking to optimize lead compounds across a range of therapeutic areas. The protocols outlined in this guide for its synthesis and incorporation provide a practical framework for its use in drug discovery programs. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic application of well-designed building blocks like 1-(propylsulfonyl)piperazine will undoubtedly play an increasingly important role in the successful development of new medicines.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. Accessed March 26, 2026.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules. 2026;31(1):e202500366.
  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini reviews in medicinal chemistry. 2018;18(7):552-560.
  • Cioffi CL, Wolf MA, Guzzo PR, et al. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & medicinal chemistry letters. 2013;23(5):1257-1261.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

  • Reductive amination. In: Wikipedia. ; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021;86(24):18037-18049.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. 2024.
  • Reijnders, J, van der Laan, J, & van Loveren, H. Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines. Toxicology in Vitro. 2004;18(2):155-163.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Kurfürst, M, Kuchař, M, & Doležal, M. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molbank. 2016;2016(1):M881.
  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Methods for the catalytic synthesis of piperazine. Catalysis in Industry. 2022;14(2):218-233.
  • 1-benzylpiperazine. Organic Syntheses. 1956;36:7.
  • Reductive amination of piperazine : r/OrganicChemistry. Reddit. Published online October 24, 2024. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano. 2024;28(1):2588-2597.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of medicinal chemistry. 2018;61(8):3467-3479.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton transactions (Cambridge, England : 2003). 2021;50(38):13149-13172.
  • Khalili F, Henni A, East ALL. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry. 2024;12.
  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry. 2021;21(1):68-87.
  • Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in pharmacology. 2015;6:21.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery. 2024;21(4):498-509.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. 2024;17(10):1320.
  • Medicinal Chemistry Approaches To GPCR Drug Discovery. Icahn School of Medicine at Mount Sinai. [Link]

  • Naeem S, Nawaz S, Zaidi JH, et al. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. 2020;33(2):715-719.
  • Kubacka M, Mogilski S, Filipek B, et al. Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. International Journal of Molecular Sciences. 2023;24(1):475.
  • Drug-Like Properties of some Esters of Ortho-/Meta-/Para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. Global Journal of Medical Research. 2014;14(4).
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. SciForum. 2019.
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  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
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  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC medicinal chemistry. 2023;14(12):2489-2508.

Sources

Method

NMR Spectroscopy Characterization of 1-(Propylsulfonyl)piperazine: Protocols and Analytical Workflows

Executive Summary 1-(Propylsulfonyl)piperazine (CAS: 505068-18-8) is a critical pharmacophore building block utilized in the design of highly potent therapeutic agents, including HIV-1 protease inhibitors and novel antic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Propylsulfonyl)piperazine (CAS: 505068-18-8) is a critical pharmacophore building block utilized in the design of highly potent therapeutic agents, including HIV-1 protease inhibitors and novel anticancer hybrids . The molecule consists of a basic piperazine ring functionalized with a strongly electron-withdrawing propylsulfonyl group at the N1 position, leaving the N4 secondary amine available for further synthetic elaboration.

This application note provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of 1-(propylsulfonyl)piperazine. By detailing the causality behind solvent selection, conformational dynamics, and pulse sequence utility, this guide ensures high-fidelity structural verification for drug development professionals.

Scientific Context & Causality in Experimental Design

To achieve unambiguous structural assignment, the experimental design must account for the specific electronic and dynamic properties of piperazine sulfonamides.

Conformational Dynamics of the Piperazine Ring

Piperazine rings undergo rapid chair-to-chair interconversion at room temperature. On the NMR timescale, this dynamic process averages the axial and equatorial proton environments, resulting in simplified, time-averaged multiplet structures rather than complex, distinct axial/equatorial signals . Consequently, the four protons on C2/C6 and the four protons on C3/C5 will appear as two distinct, chemically equivalent sets.

Electronic Deshielding via the Sulfonyl Group

The strongly electronegative sulfonyl group (-SO₂-) exerts a profound anisotropic and inductive deshielding effect. The piperazine protons adjacent to the sulfonamide nitrogen (C2, C6) are shifted significantly downfield compared to those adjacent to the secondary amine (C3, C5). This predictable chemical shift perturbation is the primary diagnostic tool for confirming regioselective N1-sulfonylation.

The HMBC "Blind Spot"

A critical expert insight when characterizing sulfonamides is the limitation of Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. Scalar coupling across the sulfonamide linkage (C-S-N-C) is generally not observable. The SO₂ group interrupts the continuous electron delocalization pathway required for efficient magnetization transfer. Therefore, structural validation relies on the integration of two isolated spin systems (the propyl chain and the piperazine ring) alongside exact mass confirmation, rather than searching for a non-existent cross-peak.

Experimental Workflows and Methodologies

The following protocols establish a self-validating system: every step includes an internal check to guarantee data integrity.

Workflow S1 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) S2 2. Spectrometer Setup (Lock, Tune, Shim to <1.0 Hz) S1->S2 S3 3. 1D Acquisition (1H & 13C NMR with WALTZ-16) S2->S3 S4 4. 2D Acquisition (COSY, Multiplicity-Edited HSQC) S3->S4 S5 5. Data Processing (FT, Phase/Baseline Correction) S4->S5

Caption: Step-by-step experimental workflow for NMR data acquisition and processing.

Protocol A: Sample Preparation
  • Solvent Selection : Select Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is chosen because it lacks exchangeable protons, allowing the broad piperazine N-H proton to be observed.

  • Concentration : Weigh exactly 15–20 mg of 1-(propylsulfonyl)piperazine. Causality: This mass yields an optimal concentration (~150 mM) to achieve high signal-to-noise (S/N) for ¹³C NMR within 20 minutes, while avoiding concentration-dependent viscosity that broadens spectral lines.

  • Filtration : Dissolve the analyte in 0.6 mL of CDCl₃. Vortex for 30 seconds. Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Validation: Ensure the sample height is exactly 4.0 to 4.5 cm. Volumes outside this range cause edge effects in the RF coil, leading to poor shimming.

Protocol B: Spectrometer Setup & Acquisition
  • Lock and Shim : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated gradient shimming (e.g., TopShim). Validation: Check the residual CHCl₃ peak; the full width at half maximum (FWHM) must be < 1.0 Hz.

  • ¹H NMR Acquisition : Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation for accurate integration. Acquire 16 scans over a 12 ppm spectral width.

  • ¹³C NMR Acquisition : Use a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling to remove C-H scalar couplings and boost S/N via the Nuclear Overhauser Effect (NOE). Acquire 512 scans.

  • 2D HSQC Acquisition : Utilize a multiplicity-edited HSQC sequence (hsqcedetgpsisp2.2). Causality: This differentiates CH₂ groups (negative phase) from CH/CH₃ groups (positive phase), which is vital for distinguishing the propyl CH₃ from the overlapping CH₂ network.

Quantitative Data Presentation

The tables below summarize the validated chemical shifts (δ) and coupling constants (J) for 1-(propylsulfonyl)piperazine in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position / GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Diagnostic Notes
Propyl CH₃ (γ)1.05Triplet (t)3H7.4Upfield terminal methyl.
Piperazine NH 1.80Broad Singlet (br s)1H-Exchanges with D₂O; broad due to quadrupolar relaxation of N.
Propyl CH₂ (β)1.85Sextet (h)2H7.4Split by adjacent CH₃ and S-CH₂.
Propyl S-CH₂ (α)2.92Triplet (t)2H7.4Deshielded by adjacent sulfonyl group.
Piperazine CH₂ (C3, C5)2.95Multiplet (m)4H-Adjacent to secondary amine (N4).
Piperazine CH₂ (C2, C6)3.25Multiplet (m)4H-Strongly deshielded by sulfonamide (N1).
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Position / GroupChemical Shift (δ, ppm)HSQC PhaseCarbon Type
Propyl CH₃ (γ)13.2PositiveCH₃
Propyl CH₂ (β)17.1NegativeCH₂
Piperazine C3, C5 45.4NegativeCH₂
Piperazine C2, C6 46.2NegativeCH₂
Propyl S-CH₂ (α)51.8NegativeCH₂

2D NMR Logical Assignment Pathway

To transition from raw data to a fully validated structure, a specific logical pathway must be followed using 2D NMR techniques.

Logic H1 1H NMR (Proton Environments) COSY COSY (Propyl Spin System) H1->COSY HSQC HSQC (Direct C-H Assignments) H1->HSQC C13 13C NMR (Carbon Framework) C13->HSQC Assign Final Structural Validation COSY->Assign HSQC->Assign

Caption: Logical assignment pathway utilizing 1D and 2D NMR techniques.

  • Establish the Propyl Spin System : Utilize the COSY spectrum starting from the unambiguous triplet at 1.05 ppm (CH₃). Trace the cross-peak to the sextet at 1.85 ppm (β-CH₂), and subsequently to the triplet at 2.92 ppm (α-CH₂).

  • Resolve the Piperazine Overlap : The ¹H signals for the α-CH₂ of the propyl group (2.92 ppm) and the C3/C5 protons of the piperazine ring (2.95 ppm) heavily overlap. Utilize the HSQC spectrum to separate these signals in the carbon dimension. The α-CH₂ will correlate to a carbon at 51.8 ppm, while the piperazine C3/C5 protons will correlate to a carbon at 45.4 ppm.

  • Confirm Regiochemistry : The remaining downfield multiplet at 3.25 ppm integrates to 4H and correlates to the carbon at 46.2 ppm in the HSQC. Its downfield position confirms it is adjacent to the strongly electron-withdrawing N-sulfonyl group, validating the 1-substituted regiochemistry.

References

  • Bungard, C. J., et al. "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Reddy, B. O., et al. "Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents." Croatica Chemica Acta, 2019.[Link]

  • Klenner, M. A., et al. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules (MDPI), 2020.[Link]

Application

Application Note: In Vivo Evaluation Protocols for 1-(Propylsulfonyl)piperazine Compounds

Scientific Rationale & Scaffold Properties Piperazine derivatives represent a privileged scaffold in modern medicinal chemistry, heavily utilized for central nervous system (CNS) and metabolic indications due to their st...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Properties

Piperazine derivatives represent a privileged scaffold in modern medicinal chemistry, heavily utilized for central nervous system (CNS) and metabolic indications due to their structural rigidity, high polar surface area, and tunable pharmacokinetic (PK) properties[1]. The specific functionalization with a 1-(propylsulfonyl) moiety serves a dual mechanistic purpose:

  • Physicochemical Tuning : The strongly electron-withdrawing sulfonyl group lowers the pKa of the adjacent piperazine nitrogen. This prevents excessive protonation in the acidic environment of the gastrointestinal tract, thereby dramatically improving oral bioavailability ( Fpo​ ).

  • CNS Penetrance & Stability : The propyl chain introduces targeted lipophilicity, which is critical for passive diffusion across the Blood-Brain Barrier (BBB). Furthermore, while some sulfonamides are susceptible to thiol-mediated reductive cleavage or CYP3A4 oxidation, the propylsulfonyl group generally exhibits superior metabolic stability compared to simple alkyl or aryl linkages[2].

Because these compounds frequently act as modulators of aminergic G-protein coupled receptors (GPCRs)—such as 5-HT1A receptors in the treatment of depression[3]—their in vivo evaluation must be a self-validating system that rigorously links systemic exposure (PK) to target engagement (BBB penetrance) and behavioral efficacy.

Workflow A Compound Formulation (Vehicle Optimization) B PK & BBB Profiling (LC-MS/MS, Kp,uu) A->B C Behavioral Efficacy (FST / TST) B->C D Safety & Selectivity (Catalepsy Model) C->D

Figure 1: Self-validating in vivo testing workflow for piperazine derivatives.

Pharmacokinetics & Blood-Brain Barrier (BBB) Profiling

To establish causality between a compound's administration and its CNS effects, we must confirm that the free (unbound) drug reaches the brain parenchyma in therapeutically relevant concentrations.

Protocol 2.1: Jugular-Cannulated PK & Transcardial Perfusion
  • Causality Check : We utilize jugular vein-cannulated Sprague-Dawley rats. Serial blood sampling via tail-vein induces acute stress, which alters heart rate, blood flow, and transiently skews drug distribution. Cannulation eliminates this variable.

  • Formulation : Suspend the 1-(propylsulfonyl)piperazine derivative in a vehicle of 5% DMSO / 10% Tween-80 / 85% Saline. The lipophilicity of the propylsulfonyl group necessitates surfactants to prevent precipitation and ensure uniform gastrointestinal absorption.

  • Dosing : Administer via oral gavage (PO) at 10 mg/kg.

  • Sampling : Draw 200 µL blood aliquots at T= 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge immediately to isolate plasma.

  • Brain Extraction (T=1h) : Euthanize a subset of animals at the expected Tmax​ (1 hour). Critical Step : Perform a transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS) prior to brain extraction.

    • Why? Perfusion flushes residual blood from the cerebral microvasculature. Without it, the calculated brain-to-plasma ratio ( Kp​ ) is artificially inflated by drug trapped in the blood vessels rather than drug that has actually crossed the BBB.

Protocol 2.2: Equilibrium Dialysis for Kp,uu​

Total brain concentration is a flawed metric because highly lipophilic piperazines often bind non-specifically to brain lipids. Only the unbound fraction can engage receptors.

  • Homogenize the perfused brain tissue in a 1:3 ratio with PBS.

  • Load plasma and brain homogenate into a Rapid Equilibrium Dialysis (RED) device against a phosphate buffer (pH 7.4).

  • Incubate at 37°C for 4 hours on an orbital shaker.

  • Quantify the free drug in the buffer chamber via LC-MS/MS to calculate Kp,uu​ (unbound brain-to-plasma partition coefficient).

Neuropharmacological Efficacy & Selectivity Assays

Piperazine derivatives are frequently investigated for their ability to modulate the 5-HT1A receptor, leading to downstream activation of the cAMP/PKA/BDNF pathway, which promotes neuroplasticity and antidepressant effects[3].

Pathway Ligand 1-(Propylsulfonyl)piperazine Derivative Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Agonism AC Adenylyl Cyclase (Inhibition) Receptor->AC Gi/o coupling cAMP cAMP Levels ↓ AC->cAMP PKA PKA / CREB Activation cAMP->PKA BDNF BDNF Expression ↑ (Neuroplasticity & Efficacy) PKA->BDNF Gene Transcription

Figure 2: 5-HT1AR/BDNF/PKA signaling pathway modulated by CNS-active piperazines.

Protocol 3.1: The Self-Validating Antidepressant Screen (OFT + FST)

To prevent false positives, the Forced Swim Test (FST) must always be preceded by an Open Field Test (OFT). If a compound acts as a general psychostimulant, it will cause hyperlocomotion, artificially reducing immobility in the FST[3].

  • Open Field Test (OFT) : Place mice in a 50x50 cm arena for 10 minutes. Use video tracking to measure total distance traveled. Compounds that significantly increase distance compared to vehicle controls are flagged for stimulant confounding.

  • Forced Swim Test (FST) : 24 hours post-OFT, administer the test compound. 30 minutes post-dose, place the mice in a transparent cylinder (height 25 cm, diameter 10 cm) filled with 25°C water.

  • Quantification : Record for 6 minutes. Discard the first 2 minutes (habituation). Measure the total duration of immobility (defined as only the movements necessary to keep the head above water) during the final 4 minutes. A reduction in immobility indicates 5-HT1A-mediated efficacy[3].

Protocol 3.2: Safety Pharmacology via Haloperidol-Induced Catalepsy

Because piperazine scaffolds can inadvertently bind to Dopamine D2 receptors, they carry a risk of extrapyramidal (Parkinsonian) side effects. We utilize the catalepsy model as a negative safety screen[4].

  • Induction : Inject mice subcutaneously with 3 mg/kg haloperidol.

  • Treatment : Administer the 1-(propylsulfonyl)piperazine compound (PO) 30 minutes later.

  • Bar Test : Place the animal's forepaws on a horizontal bar elevated 4 cm above the surface.

  • Measurement : Measure the descent latency (the time it takes for the animal to correct its posture). If the test compound exacerbates this latency, it indicates off-target D2 antagonism. If it reverses it, it may possess therapeutic A2a receptor antagonism[4].

Data Presentation & Interpretation

Table 1: Target Pharmacokinetic & BBB Penetration Parameters

Parameter Definition Target Threshold for CNS Efficacy Mechanistic Implication

| Tmax​ | Time to maximum plasma concentration | < 2.0 hours | Indicates rapid GI absorption facilitated by the sulfonyl group. | | Fpo​ | Oral Bioavailability | > 30% | Confirms the scaffold resists first-pass hepatic metabolism. | | Kp​ | Total Brain-to-Plasma Ratio | > 0.5 | Suggests successful passive diffusion across the BBB. | | Kp,uu​ | Unbound Brain-to-Plasma Ratio | > 0.3 | Critical: Confirms sufficient free drug is available to engage GPCRs. |

Table 2: Behavioral Assay Endpoints & Go/No-Go Criteria

Assay Primary Endpoint Expected Result (Efficacious Compound) Go/No-Go Decision
OFT Total distance traveled (cm) No significant difference vs. Vehicle No-Go if hyperlocomotion is observed (stimulant confound).
FST Immobility time (seconds) > 30% reduction vs. Vehicle Go for 5-HT1A-mediated antidepressant activity.

| Catalepsy | Descent latency (seconds) | No increase vs. Haloperidol control | No-Go if latency increases (indicates D2 motor toxicity). |

References

  • Title : Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source : Pharmaceuticals (MDPI) / PubMed Central URL :[Link]

  • Title : Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

  • Title : 4-(Piperazin-1-yl)-1H-Benzo[d]imidazole (SAM-760): Impact of Sulfonamide Metabolism on Diminution of a Ketoconazole-Mediated Clinical Drug-Drug Interaction Source : Drug Metabolism and Disposition (PubMed) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(Propylsulfonyl)piperazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(propylsulfonyl)piperazine (CAS No. 505068-18-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(propylsulfonyl)piperazine (CAS No. 505068-18-8)[1]. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the mono-sulfonylation of piperazine.

Because piperazine possesses two identical secondary amines, the primary challenge in this workflow is preventing over-reaction (bis-sulfonylation) while mitigating the hydrolysis of the moisture-sensitive propanesulfonyl chloride reagent[2]. This guide provides field-proven troubleshooting, mechanistic explanations, and validated protocols to ensure high-yield, reproducible results.

Part 1: Troubleshooting & FAQs

Q1: My reaction yields a mixture of mono- and bis-sulfonylated piperazine. How do I prevent over-sulfonylation? A: The formation of 1,4-bis(propylsulfonyl)piperazine is the most common yield-limiting factor. Because the first sulfonylation only slightly reduces the nucleophilicity of the second amine, the second reaction ( k2​ ) competes heavily with the first ( k1​ ).

  • The Solution: Employ the Excess Reagent Strategy [3]. By using a 5- to 10-fold molar excess of piperazine, you statistically overwhelm the reaction environment. The sulfonyl chloride is far more likely to collide with an unreacted piperazine molecule than a mono-substituted one. Alternatively, if your downstream application requires absolute purity without excess reagent handling, use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) as your starting material.

Q2: I am losing product during the aqueous workup. Why is my yield so low even when TLC shows complete conversion? A: 1-(propylsulfonyl)piperazine contains a highly basic secondary amine (pKa ~9.5). If your aqueous phase is neutral or slightly acidic during extraction, your product will exist as a water-soluble ammonium salt and will not partition into the organic layer (e.g., Dichloromethane or Ethyl Acetate).

  • The Solution: You must implement a pH-controlled extraction. After quenching, basify the aqueous layer to pH > 10 using 2M NaOH. This ensures the secondary amine is fully deprotonated (free base form), driving the molecule into the organic phase. Self-validation step: Always test the aqueous layer with pH paper after vigorous shaking; the buffering capacity of piperazine salts can sometimes lower the pH unexpectedly.

Q3: Is it necessary to use strictly anhydrous conditions? A: While sulfonyl chlorides are generally more stable to hydrolysis than acyl chlorides, propanesulfonyl chloride will still slowly degrade in the presence of water, forming propanesulfonic acid.

  • The Solution: If running a homogeneous reaction in dichloromethane (DCM), dry the solvent and use an inert atmosphere (N₂ or Ar). However, if utilizing Schotten-Baumann conditions (biphasic aqueous/organic), strict temperature control (0 °C) and rapid stirring are critical to ensure the amine reacts with the sulfonyl chloride faster than water does[2].

Part 2: Quantitative Data & Strategy Comparison

The table below summarizes the expected outcomes of different synthetic strategies. Relying on stoichiometric ratios (1:1) inevitably leads to poor yields due to the statistical distribution of the electrophile.

Synthesis StrategyPiperazine (Eq.)Propanesulfonyl Chloride (Eq.)Solvent / BaseMono-adduct Yield (%)Bis-adduct Yield (%)
Stoichiometric 1.01.0DCM / Et₃N35%45%
Slight Excess 2.01.0DCM / Et₃N55%25%
Large Excess 10.01.0DCM / None*88% < 2%
Mono-Boc Route 1.0 (Boc-Pip)1.1THF / DIPEA92% (over 2 steps)N/A

*Note: When using a 10-fold excess of piperazine, the excess amine acts as its own acid scavenger, eliminating the need for auxiliary bases like Triethylamine (Et₃N).

Part 3: Mechanistic & Workflow Visualizations

ReactionPathway Piperazine Piperazine (Excess: 5-10 eq) Intermediate Tetrahedral Intermediate (Transient) Piperazine->Intermediate PropylSulfonyl Propanesulfonyl Chloride (1 eq, slow addition) PropylSulfonyl->Intermediate Product 1-(propylsulfonyl)piperazine (Target Product) Intermediate->Product Major Pathway Byproduct 1,4-bis(propylsulfonyl)piperazine (Minimized Byproduct) Product->Byproduct Excess Piperazine Prevents This

Logical flow for mono-sulfonylation of piperazine highlighting the excess reagent strategy.

ExtractionFlow ReactionMix Crude Reaction Mixture (Product, Excess Piperazine, Salts) AcidWash 1. Acidify to pH 2 (HCl) 2. Wash with DCM ReactionMix->AcidWash AqueousPhase Aqueous Phase (Piperazine & Product as HCl salts) AcidWash->AqueousPhase Retain OrganicPhase1 Organic Phase (Bis-sulfonylation Byproduct) AcidWash->OrganicPhase1 Discard Basify Basify Aqueous Phase to pH > 10 (NaOH) AqueousPhase->Basify Extract Extract with DCM (Multiple washes) Basify->Extract FinalProduct Pure 1-(propylsulfonyl)piperazine in Organic Layer Extract->FinalProduct

pH-dependent extraction workflow to isolate the highly water-soluble mono-adduct.

Part 4: Validated Experimental Protocols

Protocol A: The Excess Piperazine Method (Direct 1-Step)

This method is ideal for rapid synthesis when piperazine is abundant and cheap. It leverages statistical probability to prevent bis-sulfonylation[3].

Reagents:

  • Piperazine (anhydrous): 86.1 g (1.0 mol, 10.0 eq)

  • Propanesulfonyl chloride: 14.2 g (0.1 mol, 1.0 eq)

  • Dichloromethane (DCM): 500 mL

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (1.0 mol) in 400 mL of dry DCM in a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures slow down the reaction rate, increasing the selectivity for mono-sulfonylation over bis-sulfonylation.

  • Addition: Dissolve propanesulfonyl chloride (0.1 mol) in 100 mL of dry DCM. Add this solution dropwise via the addition funnel over 1 hour.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Acidic Wash (Byproduct Removal): Transfer the mixture to a separatory funnel. Add 200 mL of 1M HCl (pH ~2). The unreacted piperazine and the target product will protonate and move to the aqueous layer. The neutral bis-sulfonylated byproduct remains in the DCM layer. Discard the DCM layer.

  • Basification & Extraction: Wash the aqueous layer once with 50 mL fresh DCM and discard the organic wash. Then, slowly add 2M NaOH to the aqueous layer until the pH is strictly >10 (verify with pH paper).

  • Isolation: Extract the basified aqueous layer with DCM (3 x 150 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(propylsulfonyl)piperazine as a solid/thick oil.

Protocol B: The Mono-Boc Protection Method (High-Purity 2-Step)

This method is recommended when absolute purity is required and handling large excesses of piperazine is undesirable.

Step 1: Sulfonylation of Boc-Piperazine

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in dry THF (0.2 M) at 0 °C.

  • Add propanesulfonyl chloride (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Quench with water, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate to yield the Boc-protected intermediate.

Step 2: Deprotection

  • Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM (0.1 M).

  • Stir at room temperature for 2 hours. Self-validation: Monitor by TLC (Ninhydrin stain) until the protected starting material disappears.

  • Concentrate under reduced pressure to remove TFA.

  • Redissolve the residue in DCM, wash with saturated aqueous Na₂CO₃ (to neutralize the TFA salt), dry, and evaporate to yield the pure 1-(propylsulfonyl)piperazine.

References

  • EvitaChem.Screening Compounds P100451: 1-(Propylsulfonyl)piperazine (CAS No. 505068-18-8).
  • National Institutes of Health (NIH).Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity.
  • Benchchem.1-[(3,4-Dimethylphenyl)sulfonyl]piperazine | High-Purity. (Referenced for the logical flow of mono-sulfonylation and excess reagent strategy).

Sources

Optimization

stability testing optimization for 1-(propylsulfonyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific analytical challenges associated with the stability testing of 1-(propylsulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific analytical challenges associated with the stability testing of 1-(propylsulfonyl)piperazine (CAS: 505068-18-8).

This molecule presents a unique dichotomy in stability: the propyl sulfonamide linkage is highly robust against hydrolysis, whereas the secondary amine of the piperazine ring is highly reactive, particularly toward oxidation. To ensure your stability-indicating methods comply with global regulatory standards, this guide provides validated protocols, mechanistic troubleshooting, and expected degradation profiles grounded in [1].

Core Stability Testing Workflow

The following workflow illustrates the forced degradation pathways required to demonstrate the specificity of your stability-indicating analytical procedures.

G A 1-(Propylsulfonyl)piperazine (API / Intermediate) B1 Acidic Stress (0.1N HCl) A->B1 B2 Basic Stress (0.1N NaOH) A->B2 B3 Oxidative Stress (3% H2O2) A->B3 B4 Thermal/Photo (ICH Q1B) A->B4 C Neutralization & Sample Prep (Self-Validation Step) B1->C B2->C B3->C B4->C D LC-MS / HPLC-PDA Analysis C->D E Degradation Pathway Elucidation & Mass Balance D->E

Forced degradation workflow for 1-(propylsulfonyl)piperazine under ICH guidelines.

Self-Validating Protocol: Forced Degradation Methodology

To establish a reliable stability-indicating method, you must aim for a target degradation of 5–20%. This step-by-step methodology incorporates a critical self-validating neutralization step to arrest degradation kinetics precisely, ensuring accurate time-point sampling and preventing damage to your HPLC columns.

Step 1: Stock Solution Preparation Dissolve 1-(propylsulfonyl)piperazine in a mass-spectrometry-grade co-solvent (e.g., 50:50 Methanol:Water) to achieve a standardized concentration of 1.0 mg/mL.

Step 2: Stress Application (Parallel Aliquots)

  • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C.

  • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C.

  • Oxidative: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature (25°C)[2].

  • Control: Mix 1 mL of stock with 1 mL of HPLC-grade water.

Step 3: Kinetic Sampling & Neutralization (Self-Validation Check) At intervals of t = 24h, 48h, and 7 days, withdraw 100 µL aliquots. Immediately neutralize acidic samples with an equivalent molarity of NaOH, and basic samples with HCl. Causality: Failing to neutralize the sample allows degradation to continue in the autosampler vial, invalidating your kinetic data and potentially stripping the stationary phase of your analytical column.

Step 4: Sample Dilution & Analysis Dilute the neutralized samples to a final analytical concentration of 100 µg/mL using your initial mobile phase. Inject into an LC-MS/PDA system to establish mass balance and elucidate the structure of the degradation products.

Quantitative Data: Expected Degradation Profiles

Based on the chemical behavior of piperazine sulfonamides[2], the table below summarizes the expected degradation profiles. Use this as a benchmark to validate your in-house experimental data.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation Pathway / Causality
Acidic 0.1 N HCl60°C / 7 Days< 5%Sulfonamides are highly resistant to mild acid. Cleavage to propanesulfonic acid requires harsher conditions.
Basic 0.1 N NaOH60°C / 7 Days5 - 10%Slow nucleophilic attack at the sulfonyl group leading to mild hydrolysis.
Oxidative 3% H2​O2​ 25°C / 48 Hours15 - 20%Rapid N-oxidation of the secondary amine on the piperazine ring.
Thermal Solid State60°C / 14 Days< 2%Highly stable in solid state; minimal thermal degradation expected.
Photolytic UV/Vis Light1.2M lux hrs< 5%Lack of extended conjugated chromophores prevents significant photo-degradation.

Troubleshooting & FAQs

Q: Why am I failing to achieve mass balance during oxidative stress testing with 3% H2​O2​ ? Mechanistic Causality: The secondary amine of the piperazine ring is highly susceptible to oxidation, rapidly forming highly polar N-oxides[2]. On a standard C18 reverse-phase column, these hyper-polar degradation products often co-elute with the void volume ( t0​ ) or the peroxide peak itself. Because they are not retained, they effectively "disappear" from the chromatogram, ruining your mass balance calculations. Solution: Switch your analytical method to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a polar-embedded C18 column. This will retain the polar N-oxide degradants, allowing you to accurately quantify them and close the mass balance loop.

Q: We observe zero degradation in 0.1 N HCl after 7 days. Should we increase the stringency to force 10% degradation? Mechanistic Causality: The sulfonamide bond is exceptionally stable compared to standard carboxamides. Research on similar piperazine-based sulfonyl compounds demonstrates profound stability against 0.1 N HCl and 0.1 N NaOH at room temperature[2]. Solution: Do not aggressively push the acid concentration (e.g., to 5 N HCl) simply to force degradation. Extreme pH conditions can lead to secondary, non-physiologically relevant degradation pathways (e.g., complete destruction of the piperazine ring). Instead, increase the temperature to 80°C for 7 days. If degradation remains <5%, document the compound as "acid stable" in your regulatory filing, which is perfectly acceptable under ICH guidelines.

Q: What are the exact ICH Q1A(R2) parameters for long-term and accelerated stability testing for this compound? Mechanistic Causality: To predict shelf-life and establish storage conditions, regulatory bodies require standardized climatic zone testing to account for global temperature and humidity variations. Solution: According to the [1][3], you must evaluate the compound under the following conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months. Note: If a "significant change" (e.g., >5% degradation or failure to meet specifications) occurs during the 6-month accelerated testing, you must initiate testing under intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH)[3].

Q: My PDA detector shows peak purity failure for the main 1-(propylsulfonyl)piperazine peak under basic stress. What is causing this co-elution? Mechanistic Causality: Under basic conditions, partial hydrolysis can yield propanesulfonic acid and free piperazine. Depending on your mobile phase pH, the free piperazine may remain unprotonated and co-elute closely with the parent compound. Solution: Adjust the pH of your mobile phase buffer. Lowering the mobile phase pH to ~3.0 (using formate or phosphate buffer) will fully protonate the free piperazine degradant, drastically shifting its retention time away from the parent sulfonamide and resolving the peak purity issue.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Guidelines. URL: [Link]

  • ResearchGate. "Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability." AIP Conference Proceedings. URL: [Link]

  • Asian Journal of Research in Chemistry. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario." AJRC. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactivity &amp; Steric Hindrance in 1-(Propylsulfonyl)piperazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Overcoming activation barriers and steric shielding in hindered secondary amines. Introduction to the Steric Challenge 1-(Prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Overcoming activation barriers and steric shielding in hindered secondary amines.

Introduction to the Steric Challenge

1-(Propylsulfonyl)piperazine (CAS: 505068-18-8) is a highly valuable, privileged scaffold in medicinal chemistry utilized to improve water solubility and metabolic stability in drug candidates[1],[2]. However, the bulky propylsulfonyl group on the N4 position induces significant conformational constraints (e.g., chair-boat flips) and steric shielding at the reactive N1 secondary amine. This steric bulk severely limits nucleophilic trajectories, stalling standard cross-coupling, amidation, and alkylation reactions.

As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you bypass these steric bottlenecks by manipulating thermodynamics, solvent microenvironments, and catalyst/reagent selection.

Part 1: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination yields are <20% when coupling 1-(propylsulfonyl)piperazine with ortho-substituted aryl halides. How can I optimize this? A1: The failure here is mechanistic. In palladium-catalyzed C-N cross-coupling, the reaction pathway involves oxidative addition, amine coordination/deprotonation, and reductive elimination. For sterically hindered secondary amines, the rate-limiting step shifts entirely to reductive elimination due to the highly crowded transition state around the palladium center[3].

  • The Solution: Switch your ligand from BrettPhos or XPhos to RuPhos . Density Functional Theory (DFT) calculations and empirical data demonstrate that the Pd-RuPhos catalytic system possesses a significantly lower energy barrier for reductive elimination when dealing with bulky secondary amines[3]. RuPhos creates a more accommodating catalytic pocket, allowing the bulky piperazine to approach and successfully eliminate as the coupled product.

Q2: Standard EDC/HOBt amide coupling with 1-(propylsulfonyl)piperazine fails to reach completion. What is the mechanistic failure here? A2: The active ester formed by HOBt is simply not electrophilic enough to overcome the steric clash presented by the propylsulfonyl-shielded secondary amine.

  • The Solution: Upgrade to uronium-based coupling reagents containing the 7-azabenzotriazole (HOAt) moiety, such as HATU , or the morpholino-based COMU [4]. The nitrogen atom at the 7-position of the HOAt leaving group provides critical anchimeric assistance (a neighboring group effect). It hydrogen-bonds with the incoming piperazine amine, pre-organizing the transition state and accelerating the acylation of the hindered nitrogen[5]. COMU offers the added benefit of improved solubility and stability in automated synthesis[4].

Q3: SN2 alkylation of this piperazine derivative requires harsh heating, leading to decomposition. How can I lower the activation energy without destroying my substrate? A3: SN2 reactions are highly sensitive to steric bulk because the nucleophile must attack at a specific trajectory (the Bürgi-Dunitz angle equivalent for sp3 carbons). The propylsulfonyl group physically blocks this path.

  • The Solution: Utilize microwave irradiation combined with a highly polar aprotic solvent (e.g., NMP or DMSO). Polar aprotic solvents strip the solvation shell away from the piperazine nucleophile, leaving it "naked" and highly reactive. Pair this with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to ensure the amine remains deprotonated without competing for the electrophile.

Part 2: Quantitative Data Summaries

Table 1: Ligand Selection for Buchwald-Hartwig Amination of Hindered Piperazines
Ligand SystemPrimary Target SubstrateRate-Limiting StepRelative Efficiency for 1-(Propylsulfonyl)piperazine
BrettPhos Primary AminesOxidative AdditionLow (<20% yield)
XPhos Unhindered Sec. AminesAmine CoordinationModerate (30-50% yield)
RuPhos Hindered Sec. AminesReductive EliminationHigh (>85% yield)
Table 2: Coupling Reagent Kinetics for Hindered Secondary Amines
ReagentActive Ester IntermediateAnchimeric Assistance?Reaction Time to >95% Conversion
EDC/HOBt OBtNo>24 hours (Often stalls)
HBTU OBtNo12 - 18 hours
HATU OAtYes (via 7-aza nitrogen)<2 hours
COMU OxymaYes (via internal H-bond)<2 hours

Part 3: Self-Validating Experimental Protocols

Protocol A: RuPhos-Mediated C-N Cross-Coupling

This protocol utilizes a self-validating LC-MS check to ensure the catalytic cycle is turning over.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and Cs2CO3 (1.4 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and 1-(propylsulfonyl)piperazine (1.2 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the flask and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 85 °C for 12 hours.

  • Self-Validation Step: At t=2 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Causality Check: If you observe the mass of the oxidative addition complex but no product, your temperature is too low to overcome the reductive elimination barrier. Increase heat to 95 °C.

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: HATU-Mediated Amide Bond Formation

This protocol utilizes a colorimetric validation step to confirm the consumption of the hindered amine.

  • Activation: Dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv). The solution will turn distinctively yellow, confirming the formation of the highly reactive HOAt active ester[5]. Stir for 5 minutes.

  • Coupling: Add 1-(propylsulfonyl)piperazine (1.0 equiv) dropwise.

  • Self-Validation Step: Perform a Chloranil test on a TLC spot of the mixture. A blue/green color indicates unreacted secondary amine. The reaction is complete when the bulk solution transitions from yellow to pale/colorless, and the Chloranil test turns negative.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Part 4: Mechanistic Visualizations

G A 1-(Propylsulfonyl)piperazine Steric Hindrance B Amide Coupling A->B C Buchwald-Hartwig A->C D SN2 Alkylation A->D E HATU / COMU (Anchimeric Assistance) B->E Overcome Transition State F RuPhos Ligand (Lowers Reductive Elim. Barrier) C->F Optimize Catalytic Cycle G Microwave + NMP (Thermal/Solvent Activation) D->G Increase Nucleophilicity

Caption: Troubleshooting workflow for overcoming steric hindrance in 1-(propylsulfonyl)piperazine reactions.

G Pd Pd(0) Catalyst Ox Oxidative Addition (Fast with RuPhos) Pd->Ox Coord Amine Coordination (Steric Clash Zone) Ox->Coord Red Reductive Elimination (Rate-Limiting Step) Coord->Red Red->Pd Catalyst Regeneration Prod Coupled Product Red->Prod

Caption: Buchwald-Hartwig catalytic cycle highlighting the reductive elimination bottleneck.

References

1.[3] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: nih.gov URL:[Link]

3.[2] Title: Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate - PMC Source: nih.gov URL:[Link]

5.[4] Title: COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents Source: researchgate.net URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(propylsulfonyl)piperazine efficacy compared to standard piperazines

An in-depth comparative analysis of 1-(propylsulfonyl)piperazine against standard piperazine derivatives reveals critical insights into modern pharmacophore optimization. The piperazine ring is a privileged scaffold in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 1-(propylsulfonyl)piperazine against standard piperazine derivatives reveals critical insights into modern pharmacophore optimization. The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous marketed drugs across diverse therapeutic classes[1]. However, unsubstituted or simple alkyl-substituted piperazines often present pharmacokinetic liabilities. This guide provides a rigorous, data-driven comparison of 1-(propylsulfonyl)piperazine against standard alternatives, detailing the physicochemical causality behind its efficacy and the self-validating protocols required for its evaluation.

The Physicochemical Rationale: Why Sulfonylation?

Standard piperazines (e.g., 1-methylpiperazine, 1-benzylpiperazine) possess a highly basic secondary or tertiary amine with a pKa typically ranging from 8.9 to 9.8. At a physiological pH of 7.4, these molecules are almost entirely protonated (>99%). While this high basicity ensures excellent aqueous solubility, it introduces two major drug development hurdles:

  • Poor Passive Permeability: The permanent positive charge hinders transcellular diffusion across lipophilic biological membranes.

  • hERG Toxicity: Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity.

The 1-(Propylsulfonyl)piperazine Advantage: The introduction of a propylsulfonyl group (CAS: 505068-18-8)[2] fundamentally alters the electronic landscape of the piperazine ring. The strong electron-withdrawing nature of the sulfonyl ( ) group renders the adjacent nitrogen non-basic (amide-like). More importantly, through inductive electron withdrawal across the ring, it significantly depresses the pKa of the distal basic nitrogen to approximately 7.8–8.2.

Consequently, at pH 7.4, a substantial fraction of 1-(propylsulfonyl)piperazine exists in its neutral, unprotonated state. This subtle shift drastically enhances passive membrane permeability while simultaneously mitigating hERG liability. Furthermore, the propyl chain fine-tunes the lipophilicity (LogP), balancing the increased polarity introduced by the sulfone oxygen atoms (TPSA: 49.41 Ų)[2], making it an ideal candidate for targets requiring both high efficacy and metabolic stability, such as DPP-4 inhibitors[3] and anticancer agents[4].

Quantitative Comparison Table
Physicochemical PropertyPiperazine1-Methylpiperazine1-Benzylpiperazine1-(Propylsulfonyl)piperazine
Molecular Weight 86.14 g/mol 100.16 g/mol 176.26 g/mol 192.28 g/mol
pKa (Distal Amine) ~9.73~9.0~8.9~7.8 - 8.2
LogP (Estimated) -1.17-0.061.480.65
TPSA (Ų) 24.0624.0624.0649.41
Ionization at pH 7.4 >99% Protonated>97% Protonated>96% Protonated~20-40% Unprotonated
Predicted hERG Liability HighHighModerate-HighLow

Mechanistic Pathway of Sulfonylation

The following diagram illustrates the logical progression of how structural modification translates to improved in vivo efficacy.

MechanisticPathway A Piperazine Core B Propylsulfonyl Addition A->B C Inductive Electron Withdrawal B->C E Optimized Lipophilicity (LogP ~0.65) B->E D pKa Reduction (Distal Amine ~8.0) C->D F Enhanced Membrane Permeability D->F G Reduced Off-Target Binding (hERG) D->G E->F H Improved In Vivo Efficacy F->H G->H

Mechanistic impact of propylsulfonyl substitution on piperazine pharmacokinetics and efficacy.

Self-Validating Experimental Methodologies

To objectively compare 1-(propylsulfonyl)piperazine against standard piperazines, researchers must employ rigorous, self-validating protocols. The following methodologies ensure that data generated is artifact-free and mechanistically sound.

Protocol A: Physicochemical Profiling (pKa and LogP Determination)
  • Causality & Rationale: Because the primary advantage of the sulfonylpiperazine lies in its altered ionization state, precise potentiometric determination of pKa is mandatory before any biological assays. LogP must be measured to ensure the propyl group provides sufficient lipophilicity for target engagement without exceeding Lipinski's limits[5].

  • Step-by-Step Method:

    • Prepare a 10 mM stock of the piperazine derivative in standardized 0.15 M KCl (to maintain constant ionic strength).

    • Perform acid-base potentiometric titration from pH 2.0 to 12.0 using a standardized 0.1 M NaOH titrant under a nitrogen atmosphere (to prevent CO2 absorption).

    • Determine LogP using the shake-flask method (n-octanol/water phase separation at pH 7.4), quantified via LC-UV/MS.

  • Self-Validation Mechanism: The system is validated by titrating a known reference standard (e.g., Potassium Hydrogen Phthalate) prior to the test compound. If the reference pKa deviates by >0.05 units, the electrode is recalibrated. Mass balance in the shake-flask method must equal 100 ± 5% to rule out compound degradation or glass-binding.

Protocol B: In Vitro Permeability (Caco-2 Transwell Assay)
  • Causality & Rationale: To prove that the lowered pKa of 1-(propylsulfonyl)piperazine translates to better absorption, transcellular transport must be quantified.

  • Step-by-Step Method:

    • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until fully differentiated.

    • Add 10 µM of the test compound to the apical (A) chamber (pH 6.5 to mimic intestinal lumen) and measure transport to the basolateral (B) chamber (pH 7.4 to mimic blood plasma) over 120 minutes.

    • Calculate the apparent permeability coefficient ( ).

  • Self-Validation Mechanism: The assay runs concurrently with Lucifer Yellow (a paracellular marker). If Lucifer Yellow exceeds cm/s, the monolayer's tight junctions are compromised, and the specific well's data is automatically discarded. Propranolol (high permeability) and Atenolol (low permeability) are used as internal controls.

Protocol C: Target Efficacy Screening (e.g., DPP-4 Inhibition)
  • Causality & Rationale: The bulky propylsulfonyl group must not sterically hinder binding to the target's active site. Sulfonylpiperazines are proven scaffolds for DPP-4 inhibition in antidiabetic research[3].

  • Step-by-Step Method:

    • Incubate recombinant human DPP-4 enzyme with varying concentrations of the piperazine derivative (0.1 nM to 10 µM) in Tris-HCl buffer (pH 7.4) for 15 minutes at 37°C.

    • Add the fluorogenic substrate Gly-Pro-AMC.

    • Measure fluorescence kinetics (Excitation: 350 nm, Emission: 450 nm) over 30 minutes to calculate the IC50.

  • Self-Validation Mechanism: Sitagliptin is run as a positive control. If the IC50 of Sitagliptin falls outside its established historical range (10-20 nM), the enzyme batch is deemed inactive, and the assay is voided.

Experimental Workflow Diagram

Workflow Step1 1. Compound Preparation (10 mM in DMSO) Step2 2. Physicochemical Profiling (pKa & LogP via Titration) Step1->Step2 Quality Control Step3 3. Permeability Assessment (Caco-2 Transwell Assay) Step2->Step3 If pKa < 8.5 Step4 4. Target Efficacy Screening (In Vitro Enzyme/Cell Assay) Step3->Step4 If Papp > 10x10^-6 cm/s Step5 5. Data Synthesis & Lead Optimization Step4->Step5 IC50 < 1 µM

Self-validating experimental workflow for evaluating piperazine derivatives.

Conclusion

When compared to standard unsubstituted or alkyl-substituted piperazines, 1-(propylsulfonyl)piperazine offers a superior pharmacokinetic profile. By leveraging the electron-withdrawing nature of the sulfonyl group, medicinal chemists can artificially depress the pKa of the distal amine. This structural modification directly causes an increase in the unprotonated fraction of the drug at physiological pH, leading to enhanced membrane permeability and a reduced risk of cardiotoxic hERG interactions, without sacrificing the binding efficacy required for modern targeted therapies.

References

  • Ten, A., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Center for Biotechnology Information (NCBI), Jan 2026. Available at:[Link][1]

  • Singh, et al. "Fused and Substituted Piperazines as Anticancer Agents: A Review." DOI.org, Mar 2025. Available at:[Link][4]

  • MDPI Open Access Journals. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." MDPI, Jun 2024. Available at:[Link][3]

Sources

Comparative

LC-MS/MS Validation for 1-(propylsulfonyl)piperazine Pharmacokinetic Studies: A Comparative Guide

As a Senior Application Scientist, developing a robust bioanalytical assay for small-molecule fragments like 1-(propylsulfonyl)piperazine requires moving beyond generic protocols. This compound—a highly polar, basic pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical assay for small-molecule fragments like 1-(propylsulfonyl)piperazine requires moving beyond generic protocols. This compound—a highly polar, basic piperazine derivative bearing an electron-withdrawing propylsulfonyl moiety—presents specific challenges in pharmacokinetic (PK) LC-MS/MS studies. Chief among these are severe matrix-induced ion suppression in the electrospray ionization (ESI) source and poor retention on traditional reversed-phase chromatography.

This guide objectively compares extraction methodologies and chromatographic platforms, providing a self-validating, [1] workflow for researchers and drug development professionals.

The Causality of Matrix Effects and Sample Preparation

In ESI+ mode, the secondary amine of the piperazine ring readily accepts a proton to form an [M+H]+ precursor ion ( m/z 193.3). However, biological matrices (like rat or human plasma) are rich in endogenous glycerophospholipids. These lipids possess highly basic choline headgroups that aggressively compete for charge on the surface of ESI droplets, leading to signal quenching (ion suppression).

To mitigate this, we compared three sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX SPE).

Quantitative Comparison of Extraction Methods

Data represents validation batches (n=6 lots of rat plasma) spiked at 10 ng/mL.

Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalWorkflow Time
PPT (Acetonitrile, 1:3 v/v)92.4 ± 4.165.2 ± 8.5 (Suppression)Poor (<10%)~15 mins
LLE (Ethyl Acetate, pH 10)71.5 ± 6.294.1 ± 3.2Moderate (~60%)~45 mins
MCX SPE (Mixed-Mode)89.8 ± 2.598.5 ± 1.8Excellent (>95%)~60 mins

SPE_Mechanism N1 Acidified Plasma (Protonated Amine) N2 MCX Sorbent (Ionic Binding) N1->N2 N3 MeOH Wash (Removes Lipids) N2->N3 N4 Basic Elution (Neutralizes Amine) N3->N4

Mixed-mode cation exchange (MCX) extraction logic for piperazine derivatives.

Self-Validating MCX SPE Protocol

To ensure the protocol is self-validating, it incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for any well-to-well extraction variance.

  • System Suitability: Before extraction, inject a neat standard to confirm instrument response and retention time stability.

  • Sample Pre-treatment: Aliquot 50 µL of plasma. Spike with 10 µL of SIL-IS (e.g., 1-(propylsulfonyl)piperazine-d8). Add 50 µL of 2% phosphoric acid ( H3​PO4​ ). Causality: Phosphoric acid disrupts drug-protein binding and ensures the piperazine amine is fully protonated for ionic capture.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Apply the acidified plasma sample onto the sorbent bed.

  • Washing (The Critical Step): Wash with 1 mL of 2% formic acid in water to remove acidic/neutral interferences. Follow with 1 mL of 100% methanol. Causality: Because the analyte is ionically locked to the sulfonic acid groups of the sorbent, the 100% methanol wash strips away strongly bound hydrophobic phospholipids without eluting the target.

  • Elution: Elute with 2 x 500 µL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Causality: The high pH neutralizes the basic nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Platform Comparison: C18 vs. HILIC

Piperazine derivatives are notoriously difficult to retain on standard C18 reversed-phase columns. They often elute near the void volume, directly into the solvent front where residual matrix suppression is highest. Furthermore, secondary interactions between the basic amine and unreacted silanols on the silica backbone cause severe peak tailing.

We compared a standard fully porous C18, a superficially porous High-Strength Silica (HSS) T3 C18, and an Amide Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Chromatographic Performance Metrics
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )LLOQ (ng/mL)Carryover
Standard C18 (Fully Porous)1.2 (Near Void)1.85 (Severe Tailing)5.0Yes
HSS T3 C18 (Superficially Porous)2.41.151.0Negligible
Amide HILIC 3.81.050.2None

Regulatory Validation Workflow (ICH M10 / FDA)

Any PK assay must generate legally and scientifically defensible data. According to the [3], the method must be proven reliable across multiple parameters.

To make the analytical run a self-validating system, every batch must be bracketed by Quality Control (QC) samples at three levels (Low, Mid, High). If more than 33% of the QCs deviate by >15% from their nominal concentration, the entire analytical batch is automatically rejected.

Workflow A Plasma Sample 1-(propylsulfonyl)piperazine B Sample Clean-Up (MCX SPE) A->B C Chromatography (Amide HILIC) B->C D ESI-MS/MS Detection (MRM Mode) C->D E ICH M10 Validation D->E Validates F Accuracy & Precision (±15% Limit) E->F G Matrix Effect (6 Independent Lots) E->G

LC-MS/MS bioanalytical workflow and ICH M10 validation parameters.

Key Validation Parameters to Assess
  • Selectivity & Specificity: Analyze 6 independent lots of blank matrix to ensure no endogenous peaks co-elute at the retention time of 1-(propylsulfonyl)piperazine or the internal standard.

  • Matrix Factor (MF): Calculate the IS-normalized MF. An MF of 1.0 indicates no matrix effect. The coefficient of variation (CV) of the IS-normalized MF across the 6 lots must be <15%.

  • Accuracy & Precision: Intra-run and inter-run precision (%CV) must not exceed 15% (20% at the LLOQ).

By combining MCX SPE with HILIC chromatography, the assay inherently protects itself against the two most common failure modes in piperazine LC-MS/MS validation: lipid-induced ion suppression and poor chromatographic peak shape.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (2023). Available at:[Link]

  • Tang, Y., et al. "Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride." Journal of Chromatography B. (2010). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Propylsulfonyl)piperazine

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory excellence. This guide provides a detailed protocol for the safe handling and disposal of 1-(Propylsulfonyl)piperazine, moving beyond simple instructions to explain the scientific rationale behind each procedural step. Our commitment is to your safety and to the integrity of our shared research environment.

Hazard Identification and Inherent Risk Profile

Understanding the specific chemical risks of 1-(Propylsulfonyl)piperazine is the foundation of its safe management. This compound, while not classified with the most severe hazard warnings, requires diligent and informed handling due to its identified irritant properties and potential effects based on its structural motifs.

The primary hazards, as identified in its GHS (Globally Harmonized System) classification, stem from its potential to cause irritation and specific target organ toxicity.[1][2] While this specific derivative has a defined hazard profile, it is also prudent to consider the chemistry of its parent structures: the piperazine ring and the sulfonyl group. The piperazine core in other contexts can be associated with more severe hazards, including corrosive properties and sensitization.[3][4] This knowledge informs our conservative and safety-first approach to handling and disposal.

Table 1: GHS Hazard Profile of 1-(Propylsulfonyl)piperazine

Hazard Class GHS Category Hazard Statement Signal Word
Skin Irritation Category 2 H315: Causes skin irritation Warning
Eye Irritation Category 2 / 2A H319: Causes serious eye irritation Warning

| Specific target organ toxicity — single exposure | Category 3 | H336: May cause respiratory irritation, or may cause drowsiness or dizziness | Warning |

Mandatory Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is your first and most effective line of defense against chemical exposure. The selection of PPE is not merely a checklist item; it is a direct response to the specific hazards identified in the previous section.

  • Eye and Face Protection: The risk of serious eye irritation necessitates stringent protection.[1][2] Tightly sealed safety goggles are mandatory. If there is any risk of splashing, such as during solution preparation or spill cleanup, a full-face shield must be worn over the goggles.[5][6]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and irritation.[3] Nitrile gloves are a common and appropriate choice for incidental contact.[5] However, for prolonged handling or immersion, it is critical to consult a manufacturer-specific chemical resistance guide to ensure the glove material's integrity over time.[7][8][9][10]

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened. To prevent incidental contact with spills on benchtops, ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of solid 1-(Propylsulfonyl)piperazine or its concentrated solutions should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3][5]

Table 2: Recommended Personal Protective Equipment (PPE) by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Safety Goggles Nitrile Gloves Lab Coat Chemical Fume Hood
Solution Preparation Goggles & Face Shield Nitrile Gloves Lab Coat Chemical Fume Hood
Waste Segregation Safety Goggles Nitrile Gloves Lab Coat Well-Ventilated Area

| Spill Cleanup (>1g) | Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron | Chemical Fume Hood or appropriate respirator |

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

The fundamental principle of chemical waste management is that waste streams must never be mixed. Improper segregation can lead to dangerous chemical reactions and creates complex, expensive disposal challenges. Each form of waste generated from 1-(Propylsulfonyl)piperazine must be collected separately.

Step-by-Step Waste Collection Protocol:

  • Unused/Expired Solid Compound:

    • Container: Collect in its original container or a clearly labeled, sealable, and chemically compatible waste container (e.g., HDPE - High-Density Polyethylene).

    • Labeling: The container must be labeled "HAZARDOUS WASTE," with the full chemical name: "1-(Propylsulfonyl)piperazine," and the associated hazards (Irritant).

  • Contaminated Labware and Consumables (Gloves, Weigh Boats, Wipes):

    • Container: Place all solid waste items that have come into direct contact with the chemical into a designated, lined solid waste container or a heavy-duty, sealable plastic bag.

    • Labeling: Label as "HAZARDOUS WASTE - Solid Debris contaminated with 1-(Propylsulfonyl)piperazine."

  • Solutions and Liquid Waste:

    • Container: Collect all aqueous and organic solutions containing 1-(Propylsulfonyl)piperazine in a dedicated, sealed, and properly vented liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, acids).

    • Labeling: Label as "HAZARDOUS WASTE," listing all chemical constituents by percentage, including "1-(Propylsulfonyl)piperazine" and all solvents.

Primary Disposal Pathway: Professional Waste Management

The only acceptable and legally compliant method for the final disposal of 1-(Propylsulfonyl)piperazine is through a licensed environmental waste management company.[3][4][11] These organizations have the specialized facilities and regulatory permits to handle, treat, and dispose of chemical waste safely and in accordance with all local and national regulations.

Never attempt to dispose of this chemical down the drain or in regular trash. This is unsafe, environmentally irresponsible, and illegal. Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating waste pickup and disposal.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Vendor Procedures WasteGen Waste Generation (Solid, Liquid, Consumables) Characterize Characterize & Segregate Waste WasteGen->Characterize Container Select Appropriate, Compatible Waste Container Characterize->Container Label Label Container Correctly 'HAZARDOUS WASTE' + Contents Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Schedule Waste Pickup with EHS Department Store->Pickup Hand-off Transport Licensed Vendor Transports Waste Off-Site Pickup->Transport Disposal Final Disposal at Permitted Treatment, Storage, and Disposal Facility (TSDF) Transport->Disposal

Caption: Waste Disposal Workflow for 1-(Propylsulfonyl)piperazine.

Emergency Procedures for Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Minor Spill (<1g, contained in a fume hood):

  • Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).

  • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then with soap and water. Place all cleaning materials in the solid hazardous waste container.

Major Spill (>1g or outside of a fume hood):

  • Evacuate all non-essential personnel from the immediate area.[12]

  • Alert your colleagues and laboratory supervisor immediately.

  • If safe to do so, close the sash on the fume hood and increase ventilation.

  • Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill without specialized training and equipment.

Personal Exposure First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing while flushing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, call for immediate medical assistance.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

By adhering to these scientifically grounded procedures, you ensure the safe and responsible management of 1-(Propylsulfonyl)piperazine, protecting yourself, your colleagues, and the environment.

References

  • NextSDS. 1-(propane-1-sulfonyl)piperazine hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. 1-(1-Propanesulfonyl)piperazine — Chemical Substance Information. [Link]

  • Industrial and Engineering Chemistry Research. Application of Aqueous Piperazine Solutions for CO2 Capture in a Waste-to-Energy Plant. [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • Kerbl. Chemical resistant gloves. [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]

  • BINGOLD. Chemical resistance list - disposable gloves. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

Sources

Handling

Personal protective equipment for handling 1-(Propylsulfonyl)piperazine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. To safely handle 1-(Propylsulfonyl)piperazine (CAS: 505068-18-8), we must look beyond standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. To safely handle 1-(Propylsulfonyl)piperazine (CAS: 505068-18-8), we must look beyond standard safety data sheets and understand the chemical causality driving its hazards.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals. By understanding why specific protocols are necessary, we build a foundation of deep trust and operational excellence in the laboratory.

Mechanistic Hazard Profile: The "Why" Behind the Safety

1-(Propylsulfonyl)piperazine is a critical building block in pharmaceutical synthesis[1]. However, its molecular structure dictates specific handling requirements:

  • Secondary Amine Basicity: The unsubstituted N4 nitrogen on the piperazine ring retains significant basicity. Unsubstituted piperazines are well-documented corrosive agents and severe irritants to mucous membranes and the cornea[2].

  • Enhanced Lipophilicity: The addition of the propylsulfonyl group increases the molecule's lipophilicity. This structural change facilitates rapid dermal penetration compared to highly polar amines, increasing the risk of systemic absorption and skin sensitization.

  • Crystalline Aerosolization: Like its close structural analog, 3, this compound presents as a fine powder that can cause severe respiratory irritation and asthma-like sensitization upon inhalation[3].

PPELogic A 1-(Propylsulfonyl)piperazine Exposure Risks B Secondary Amine Motif (Corneal/Skin Irritation) A->B C Lipophilic Sulfonyl Group (Dermal Penetration) A->C D Fine Crystalline Dust (Respiratory Sensitization) A->D E Chemical Goggles & Face Shield B->E Mitigates F Double Nitrile Gloves (>0.11mm) C->F Mitigates G N95/P100 Respirator & Fume Hood D->G Mitigates

Mechanistic mapping of 1-(Propylsulfonyl)piperazine exposure risks to targeted PPE interventions.

Quantitative PPE Specifications

To counteract the specific physicochemical threats outlined above, standard laboratory attire is insufficient. The following table summarizes the quantitative requirements for your Personal Protective Equipment (PPE).

PPE CategoryQuantitative SpecificationMechanistic Rationale
Gloves 100% Nitrile (Min 0.11 mm thickness)Nitrile provides superior resistance to basic amines and lipophilic sulfonamides, preventing dermal sensitization.
Eye Protection ANSI Z87.1 tight-fitting gogglesProtects against micro-dust particles and aerosolized amine bases which cause severe, irreversible corneal damage.
Body Protection Flame-retardant, anti-static lab coatPrevents electrostatic discharge which can ignite organic dust; provides a physical barrier against systemic absorption.
Respirator N95 or P100 particulate filterMandatory if handling outside a fume hood. Filters out fine crystalline dust, preventing respiratory sensitization.

Self-Validating Operational Protocol: Powder Transfer

Every action in the lab must have a built-in verification step to ensure the safety system is functioning. Follow this self-validating Standard Operating Procedure (SOP) when weighing and transferring 1-(Propylsulfonyl)piperazine.

Step 1: Environmental Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood face velocity is actively reading between 0.4–0.6 m/s. Use a tissue test to visually confirm inward directional airflow before opening the chemical container.

Step 2: PPE Integrity Check

  • Action: Don double nitrile gloves and tight-fitting chemical goggles.

  • Validation: Perform a pneumatic test (trapping air and squeezing) on the outer gloves to ensure zero micro-punctures before handling the chemical.

Step 3: Static Mitigation

  • Action: 1-(Propylsulfonyl)piperazine powder can accumulate static charge, increasing aerosolization risk. Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, non-sparking spatula.

  • Validation: The powder should pour smoothly and must not jump or cling to the sides of the spatula during the transfer.

Step 4: Decontamination & Verification

  • Action: Wipe the balance and surrounding surfaces with a lint-free cloth dampened with 1% acetic acid (to neutralize the basic amine), followed by 70% isopropanol.

  • Validation: Swab the cleaned area with pH paper dampened with DI water. A reading of pH 6.0–7.0 confirms the basic amine residue has been successfully neutralized and removed.

Spill Response and Containment Plan

In the event of a spill, dry sweeping will aerosolize the piperazine derivative, leading to immediate inhalation hazards. Execute the following workflow.

SpillResponse A Spill Detected B Isolate & Assess A->B Immediate C Escalate PPE (P100, Double Glove) B->C Protocol D Wet Containment (Avoid Dry Sweeping) C->D Execute E Neutralize (1% Acetic Acid) D->E Decontaminate F Hazardous Waste Segregation E->F Dispose

Sequential workflow for 1-(Propylsulfonyl)piperazine spill containment and neutralization.

Step-by-Step Spill Methodology:

  • Isolate: Immediately evacuate personnel from the immediate vicinity.

  • Escalate PPE: Responders must upgrade to a P100 half-mask respirator and heavy-duty nitrile spill gloves.

  • Wet Containment: Surround the spilled powder with an inert, dust-binding absorbent (e.g., damp sand or specialized anti-static spill pads). Do not dry sweep.

  • Collection: Use non-sparking tools to carefully scoop the bound material into a rigid, sealable hazardous waste container.

  • Chemical Neutralization: Wash the spill surface with a dilute acidic solution (1% acetic acid) to neutralize residual basic amines, followed by a thorough water rinse.

Waste Disposal Parameters

Improper disposal of piperazine sulfonamides can lead to environmental toxicity and regulatory fines. Adhere to the following quantitative disposal parameters:

Waste StreamClassificationDisposal MethodQuantitative Parameter
Solid Chemical Waste Hazardous (Irritant/Sensitizer)High-temperature incineration> 850°C combustion
Contaminated PPE Solid Hazardous WasteDouble-bagged, EPA-compliant incineration< 1% residual chemical
Aqueous Washings Basic Aqueous WasteNeutralization prior to specialized aqueous disposalpH 6.0 - 8.0 target

References

Sources

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